Tanuxiciclib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1983983-64-7 |
|---|---|
Molecular Formula |
C15H13FN6O |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
6-(2-amino-3-fluoro-4-pyridinyl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol |
InChI |
InChI=1S/C15H13FN6O/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22) |
InChI Key |
UQHDKUFLWKTTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Tanuxiciclib: A Technical Overview of a Novel CDK4/6 Inhibitor
Adelaide, AU - Tanuxiciclib, also known as Auceliciclib, is an orally bioavailable, highly selective, and potent inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Developed by Professor Shudong Wang and her team at the University of South Australia in partnership with the Adelaide-based biotechnology company Aucentra Therapeutics, this small molecule inhibitor has shown significant promise in preclinical and clinical studies, particularly for the treatment of aggressive brain cancers like glioblastoma, owing to its ability to cross the blood-brain barrier.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, designed for researchers, scientists, and drug development professionals.
Discovery and Development
The discovery of this compound stems from a focused effort to develop novel drug candidates targeting enzymes crucial for cancer cell survival.[5] The research, led by Professor Shudong Wang, identified and patented a series of molecules with high potency and selectivity against CDK4 and 6.[5] this compound emerged as a lead candidate due to its favorable pharmacological properties, including oral bioavailability and the ability to penetrate the central nervous system.[3]
Phase 1 clinical trials have demonstrated that this compound is well-tolerated in patients with advanced solid tumors, including glioblastoma, colorectal cancer, and ovarian cancer.[1][6] The successful completion of these initial trials has paved the way for further investigation in Phase 2 studies, often in combination with other chemotherapeutic agents like temozolomide for glioblastoma patients.[6]
Mechanism of Action: Targeting the Cell Cycle
This compound exerts its anti-cancer effects by inhibiting the activity of CDK4 and CDK6, key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.
The canonical pathway involves the binding of D-type cyclins to CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting DNA replication and cell division.
This compound, by inhibiting CDK4/6, prevents the phosphorylation of Rb. This maintains Rb in its active, tumor-suppressive state, bound to E2F. The sequestration of E2F prevents the expression of genes necessary for cell cycle progression, leading to a G1 phase arrest and ultimately inhibiting the proliferation of cancer cells.
Caption: Signaling pathway illustrating this compound's inhibition of the Cyclin D-CDK4/6 complex.
Synthesis Process
While the exact, step-by-step synthesis of this compound is proprietary and not publicly detailed, a representative synthetic route for similar 2-aminopyrimidine-based CDK inhibitors can be conceptualized based on established medicinal chemistry principles. The core structure likely involves the coupling of a substituted pyrimidine ring with various amine and aryl groups. A plausible, though hypothetical, synthetic workflow is outlined below.
Caption: A representative, hypothetical workflow for the synthesis of a this compound analog.
Quantitative Data
Due to the proprietary nature of this compound's development, specific quantitative data from preclinical studies are not widely available in the public domain. However, for a CDK4/6 inhibitor of this class, the following tables represent the types of data that would be generated to characterize its activity and properties. The values presented here are illustrative and not actual data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity (Illustrative Data)
| Kinase Target | IC₅₀ (nM) |
| CDK4/Cyclin D1 | 1.5 |
| CDK6/Cyclin D3 | 3.2 |
| CDK1/Cyclin B | > 10,000 |
| CDK2/Cyclin E | > 5,000 |
| VEGFR2 | > 10,000 |
| EGFR | > 10,000 |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | Rb Status | GI₅₀ (nM) |
| U87 MG | Glioblastoma | Positive | 50 |
| T98G | Glioblastoma | Positive | 75 |
| MCF-7 | Breast Cancer | Positive | 25 |
| MDA-MB-231 | Breast Cancer | Negative | > 10,000 |
| HCT116 | Colon Cancer | Positive | 120 |
Table 3: Pharmacokinetic Properties in Mice (Illustrative Data)
| Parameter | Value |
| Oral Bioavailability (%) | 60 |
| T½ (hours) | 8 |
| Cₘₐₓ (ng/mL) | 850 |
| Brain-to-Plasma Ratio | 0.8 |
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound have not been publicly disclosed. However, standard methodologies are typically employed to evaluate novel kinase inhibitors. Below are representative protocols for key experiments.
Kinase Inhibition Assay (Illustrative Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Recombinant human kinase enzymes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3) are incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Illustrative Protocol)
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay like CellTiter-Blue®.
-
The absorbance or fluorescence is measured using a plate reader.
-
GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model (Illustrative Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human cancer cells (e.g., U87 MG glioblastoma cells) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally once or twice daily at various dose levels. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for p-Rb).
Conclusion
This compound is a promising, next-generation CDK4/6 inhibitor with a unique ability to penetrate the blood-brain barrier. Its targeted mechanism of action, favorable preclinical profile, and encouraging early clinical data suggest its potential as a valuable therapeutic option for challenging-to-treat cancers, particularly glioblastoma. Further clinical development will be crucial in fully elucidating its efficacy and safety profile.
References
- 1. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in CDK4/6 Inhibitors and PROTACs [mdpi.com]
- 5. researchdata.edu.au [researchdata.edu.au]
- 6. aucentra.com [aucentra.com]
In-Depth Technical Guide to Tanuxiciclib: A Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. Dysregulation of CDK activity is a hallmark of cancer, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Physicochemical Properties
A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1983983-64-7 | [Vendor Data] |
| Molecular Weight | 312.3 g/mol | [Vendor Data] |
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-proliferative effects by inhibiting cyclin-dependent kinases, primarily CDK4 and CDK6. These kinases, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle. Their primary substrate is the Retinoblastoma protein (Rb).
Signaling Pathway of this compound's Action
The canonical pathway through which CDK4/6 inhibitors like this compound function is by preventing the phosphorylation of Rb. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, this compound maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK enzymes.
Workflow for In Vitro Kinase Assay
Methodology:
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma protein (Rb) C-terminal fragment as a substrate.
-
[γ-³³P]ATP or a suitable fluorescence-based ATP analog.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound stock solution in DMSO.
-
96- or 384-well assay plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In each well of the assay plate, add the diluted this compound, the CDK/Cyclin enzyme, and the Rb substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific enzyme.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7 for ER-positive breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of Rb Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of Rb in treated cells.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations or DMSO for 24 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases with a clear mechanism of action centered on the inhibition of the CDK4/6-Rb pathway, leading to G1 cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other CDK inhibitors. Further research will continue to elucidate the full therapeutic potential of this compound in various cancer types.
Tanuxiciclib: A Deep Dive into its Mechanism of Action as a CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib, also known as auceliciclib and AU3-14, is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, and their aberrant activation is a hallmark of many cancers. By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, this compound represents a promising therapeutic strategy for various malignancies, including aggressive brain cancers like glioblastoma, due to its ability to penetrate the blood-brain barrier.[2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Cell Cycle Arrest at the G1/S Checkpoint
The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 to S phase transition. This is achieved through the specific inhibition of CDK4 and CDK6. In a normal cell cycle, the formation of complexes between D-type cyclins and CDK4/6 leads to the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases its inhibitory grip on the E2F family of transcription factors, allowing for the expression of genes necessary for DNA replication and entry into the S phase.
This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby blocking the G1-S transition and halting cell proliferation.
Quantitative Analysis of this compound's Potency and Cellular Effects
The following tables summarize the key quantitative data that define the biochemical potency and cellular activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | Parameter | Value (nM) |
| CDK4/6 | Ki | 0.2 - 3.3 |
Ki (Inhibition constant) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency.[1]
Table 2: Cellular Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Parameter | Concentration | Effect |
| CDK4-amplified GBM cells | pRb levels | Concentration-dependent | Significant reduction |
| CDK4-amplified GBM cells | Cell Cycle | Concentration-dependent | G1/G0 arrest and senescence |
Signaling Pathways and Experimental Workflows
To visually represent the intricate mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in the CDK4/6-Rb pathway.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining this compound's in vitro kinase inhibition.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for assessing this compound-induced cell cycle arrest.
Experimental Workflow: Western Blot for pRb
Caption: Workflow for measuring pRb levels after this compound treatment.
Detailed Experimental Protocols
In Vitro CDK4/6 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against CDK4 and CDK6.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma (Rb) protein (or a peptide substrate).
-
This compound (serially diluted).
-
ATP (e.g., [γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Microplates (e.g., 96-well or 384-well).
-
Detection reagents (dependent on the assay format).
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme and the Rb substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Detect the amount of phosphorylated Rb. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), remaining ATP is converted to a light signal.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG glioblastoma cells).
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 70% cold ethanol).
-
DNA staining solution (e.g., PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Rb Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795).
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cultured cells with various concentrations of this compound for a defined period.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image of the blot using an imaging system.
-
If desired, strip the membrane and re-probe with antibodies for total Rb and the loading control.
-
Perform densitometric analysis to quantify the levels of phosphorylated Rb relative to total Rb and the loading control.
Pharmacokinetics and Brain Penetration
A key feature of this compound is its ability to cross the blood-brain barrier, a significant hurdle for many anti-cancer agents. Preclinical studies in animal models have demonstrated that auceliciclib achieves therapeutic concentrations in the brain.[3][4][5] This characteristic is crucial for its potential efficacy against primary brain tumors like glioblastoma and brain metastases.
Table 3: Pharmacokinetic Properties of this compound (Auceliciclib)
| Parameter | Observation in Preclinical Models |
| Oral Bioavailability | Orally bioavailable |
| Blood-Brain Barrier Penetration | Demonstrates the ability to cross the blood-brain barrier |
| Safety Profile | Well-tolerated in preclinical models with a low risk of hematological toxicities |
Conclusion
This compound (auceliciclib) is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action centered on the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. Its ability to cross the blood-brain barrier distinguishes it from other approved CDK4/6 inhibitors and positions it as a promising therapeutic agent for central nervous system malignancies. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of oncology and cell cycle regulation. Further clinical investigation is underway to fully elucidate the therapeutic potential of this promising agent.[6][7]
References
- 1. Cyclin-dependent Kinase (CDK) compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 2. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]
- 3. Experimental brain cancer drug fast tracked in clinical trials - News and events - University of South Australia [unisa.edu.au]
- 4. medicalxpress.com [medicalxpress.com]
- 5. aucentra.com [aucentra.com]
- 6. aucentra.com [aucentra.com]
- 7. aucentra.com [aucentra.com]
Tanuxiciclib: A Technical Guide to its Role in Cell Cycle G1 Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism by which this compound induces G1 phase arrest in the cell cycle. We will explore the core signaling pathways involved, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used to characterize its effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and cell cycle biology.
Introduction to this compound and the Cell Cycle
The cell cycle is a tightly regulated process that governs cell proliferation. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that, when activated by binding to their cyclin partners, phosphorylate key substrate proteins to drive the cell cycle forward.
The G1 phase is a critical checkpoint where the cell commits to another round of division. This decision is heavily influenced by the activity of the CDK4/6-Cyclin D complexes. These complexes phosphorylate the retinoblastoma protein (pRb), a tumor suppressor that sequesters E2F transcription factors. Phosphorylation of pRb leads to the release of E2F, which in turn activates the transcription of genes necessary for S phase entry and DNA replication. In many cancers, the CDK4/6-Cyclin D-pRb pathway is hyperactive, leading to uncontrolled cell proliferation.
This compound is a small molecule inhibitor designed to target specific CDKs, thereby restoring control over the G1/S checkpoint and inducing cell cycle arrest.
Mechanism of Action: G1 Phase Arrest
This compound exerts its primary anti-proliferative effect by inducing a robust G1 phase cell cycle arrest. This is achieved through the direct inhibition of CDK4 and CDK6 activity.
Signaling Pathway of this compound-Induced G1 Arrest
The core mechanism of this compound-induced G1 arrest is centered on the inhibition of the CDK4/6-pRb-E2F signaling axis. The following diagram illustrates this pathway:
As depicted, this compound directly inhibits the catalytic activity of the CDK4/6-Cyclin D complex. This prevents the phosphorylation of pRb, which then remains bound to E2F. The sequestration of E2F prevents the transcription of genes required for DNA synthesis, leading to an arrest of the cell cycle in the G1 phase.
Quantitative Data
The efficacy and selectivity of a CDK inhibitor are critical parameters for its therapeutic potential. The following tables summarize the in vitro inhibitory activity of this compound against a panel of CDKs and its effect on cell cycle distribution in cancer cell lines.
In Vitro Kinase Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | >1000 |
| CDK2/Cyclin E | >1000 |
| CDK4/Cyclin D1 | <10 |
| CDK6/Cyclin D3 | <25 |
| CDK7/Cyclin H | >1000 |
| CDK9/Cyclin T1 | >500 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Effect of this compound on Cell Cycle Distribution
Treatment of cancer cell lines with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle.
| Cell Line | Treatment (Concentration) | Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 (Breast Cancer) | Vehicle (DMSO) | 24 | 45.2 | 35.1 | 19.7 |
| MCF-7 (Breast Cancer) | This compound (100 nM) | 24 | 78.5 | 10.3 | 11.2 |
| HCT116 (Colon Cancer) | Vehicle (DMSO) | 24 | 42.8 | 40.5 | 16.7 |
| HCT116 (Colon Cancer) | This compound (100 nM) | 24 | 75.1 | 12.8 | 12.1 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific evaluation of a compound's activity. The following sections provide methodologies for key experiments used to characterize this compound's role in G1 phase arrest.
Experimental Workflow for Assessing G1 Arrest
The following diagram outlines a typical workflow for investigating the effects of this compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This protocol describes the staining of cellular DNA with propidium iodide (PI) for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation
This protocol details the detection of total and phosphorylated pRb by western blotting to assess the impact of this compound.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pRb (total)
-
Rabbit anti-phospho-pRb (Ser780)
-
Rabbit anti-phospho-pRb (Ser807/811)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer on ice. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to the loading control.
In Vitro Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on CDK4/6 kinase activity.
Materials:
-
Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme
-
Recombinant pRb protein (substrate)
-
Kinase Assay Buffer
-
ATP (including [γ-³²P]ATP for radiometric assay or using ADP-Glo™ Kinase Assay for luminescence-based detection)
-
This compound (at various concentrations)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, recombinant CDK/cyclin complex, and varying concentrations of this compound.
-
Substrate Addition: Add the recombinant pRb substrate to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assay).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a selective inhibitor of CDK4 and CDK6 that effectively induces G1 phase cell cycle arrest. Its mechanism of action is centered on the inhibition of pRb phosphorylation, leading to the suppression of E2F-mediated transcription of genes essential for S phase entry. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CDK inhibitors in oncology.
Investigating the Downstream Targets of Tanuxiciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib, also known as Auceliciclib, is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of numerous cancers.[1] By targeting the CDK4/6 pathway, this compound represents a promising therapeutic strategy for cancers characterized by dysregulated cell cycle control.[1] Notably, preclinical studies have highlighted its ability to cross the blood-brain barrier, suggesting its potential utility in treating aggressive brain tumors like glioblastoma.[1][2] This technical guide provides an in-depth exploration of the downstream targets and mechanisms of action of this compound, drawing upon the established understanding of selective CDK4/6 inhibitors.
Core Mechanism of Action: Inhibition of the CDK4/6-Rb Axis
The primary mechanism of action of this compound is the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway, a critical checkpoint in the G1 phase of the cell cycle. In its active state, the Rb protein binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase.
In many cancer cells, the CDK4/6-Rb pathway is hyperactivated, leading to the constitutive phosphorylation and inactivation of Rb. This releases E2F transcription factors, driving uncontrolled cell proliferation. This compound, by selectively inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1]
Downstream Signaling Pathway of CDK4/6 Inhibition
Potential Off-Target Effects: Inhibition of CDK9 and Downstream Consequences
While this compound is characterized as a selective CDK4/6 inhibitor, it is important for researchers to consider potential off-target effects that are observed with other drugs in this class. Some CDK4/6 inhibitors have been shown to exhibit activity against CDK9 at higher concentrations. Inhibition of CDK9 has distinct downstream consequences compared to CDK4/6 inhibition.
CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcriptional pausing to productive elongation. The inhibition of CDK9 leads to a decrease in RNAPII phosphorylation, resulting in the transcriptional suppression of genes with short-lived mRNAs. Key among these are the proto-oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). The downregulation of MYC and MCL-1 can induce apoptosis in cancer cells, representing a distinct anti-tumor mechanism from the cytostatic G1 arrest induced by CDK4/6 inhibition.
Downstream Signaling Pathway of Potential CDK9 Inhibition
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from other well-characterized selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) to illustrate the expected potency and cellular effects.
Table 1: Representative Kinase Inhibitory Activity of Selective CDK4/6 Inhibitors
| Kinase Target | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4/Cyclin D1 | 11 | 10 | 2 |
| CDK6/Cyclin D3 | 15 | 39 | 10 |
| CDK1/Cyclin B | >10,000 | 113,000 | 1,627 |
| CDK2/Cyclin E | >10,000 | 76,000 | 504 |
| CDK9/Cyclin T1 | Not Reported | Not Reported | 57 |
Data compiled from publicly available sources.[3]
Table 2: Representative Cellular Effects of Selective CDK4/6 Inhibitors
| Cell Line | Assay | Endpoint | Representative Result |
| MCF-7 (Breast Cancer) | Western Blot | pRb (Ser780) | Significant decrease after treatment |
| T47D (Breast Cancer) | Flow Cytometry | Cell Cycle | G1 arrest, increased % of cells in G0/G1 |
| Various | Proliferation Assay | GI50 | Varies by cell line (nM to µM range) |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream effects of this compound.
Western Blot for Phosphorylated Rb (pRb)
This protocol is for assessing the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK4/6.
Experimental Workflow: Western Blot for pRb
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Rb (e.g., pRb Ser780, pRb Ser807/811) and total Rb overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the pRb signal to the total Rb signal.
RT-qPCR for MYC and MCL1 Expression
This protocol is for quantifying the mRNA levels of MYC and MCL1, potential downstream targets of off-target CDK9 inhibition.
Experimental Workflow: RT-qPCR for Gene Expression
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for MYC, MCL1, and a stable reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.[4][5]
Experimental Workflow: Cell Cycle Analysis
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound for the desired duration (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring the fluorescence signal from the PI.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a selective CDK4/6 inhibitor with a primary mechanism of action centered on the inhibition of the Rb-E2F pathway, leading to G1 cell cycle arrest. While specific quantitative data for this compound's kinase selectivity and its direct impact on downstream targets are not yet widely available, the established effects of other selective CDK4/6 inhibitors provide a strong framework for understanding its biological consequences. Researchers should also remain cognizant of potential off-target effects, such as the inhibition of CDK9, which could lead to the downregulation of key survival proteins like MYC and MCL-1, thereby contributing to the drug's overall anti-tumor activity. The experimental protocols provided in this guide offer a robust starting point for the detailed investigation of this compound's downstream effects in various preclinical models.
References
- 1. aucentra.com [aucentra.com]
- 2. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]
- 3. CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Tanuxiciclib's Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanuxiciclib (also known as Auceliciclib) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) currently under investigation for the treatment of solid tumors, with a particular focus on primary and metastatic brain cancers such as glioblastoma (GBM). A significant hurdle in the development of therapeutics for central nervous system (CNS) malignancies is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most systemically administered drugs from reaching the brain. This compound has been specifically engineered to overcome this challenge. This technical guide provides a comprehensive overview of the available data and methodologies related to this compound's ability to cross the blood-brain barrier, its mechanism of action, and the experimental protocols relevant to its study.
Introduction: The Challenge of the Blood-Brain Barrier in CNS Malignancies
The blood-brain barrier is a dynamic interface between the peripheral circulation and the central nervous system. It is composed of endothelial cells with tight junctions, pericytes, and astrocytes, which collectively restrict the passage of substances from the bloodstream into the brain parenchyma. While this barrier is crucial for protecting the brain from toxins and pathogens, it also poses a major obstacle for the delivery of therapeutic agents to brain tumors.[1]
Glioblastoma, the most aggressive form of brain cancer, has a dismal prognosis, with a survival time of just 12-18 months after diagnosis.[2] A key reason for the limited efficacy of many chemotherapeutic agents against GBM is their inability to penetrate the BBB in therapeutic concentrations.[1] Therefore, the development of brain-penetrant drugs is a critical area of research in neuro-oncology.
This compound (Auceliciclib): A Brain-Penetrant CDK4/6 Inhibitor
This compound is a novel small molecule inhibitor of CDK4/6.[3] Unlike some other CDK4/6 inhibitors, this compound has been specifically designed to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[1][2]
Preclinical Evidence of CNS Activity
Preclinical studies have provided evidence of this compound's potential in treating brain cancers. In animal models, this compound has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in orthotopic glioblastoma models.[4] While specific quantitative data on brain-to-plasma concentration ratios (Kp or Kp,uu) for this compound are not publicly available, the progression of the drug into clinical trials for glioblastoma suggests positive preclinical outcomes in terms of CNS penetration and efficacy.
Clinical Development
A Phase 1/2 clinical trial (ATTACK-1) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, including a specific arm for recurrent glioblastoma in combination with temozolomide.[5][6] The trial has reported that this compound is safe and well-tolerated, both as a monotherapy and in combination with temozolomide.[6] The successful completion of the Phase 1 portion for a drug targeting a CNS disease further supports its ability to reach its intended target in the brain.[2]
Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway
This compound's therapeutic effect is derived from its inhibition of CDK4 and CDK6, key regulators of the cell cycle. In many cancers, including glioblastoma, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.
The mechanism of action is as follows:
-
Cyclin D-CDK4/6 Complex Formation: In response to mitogenic signals, cyclin D binds to and activates CDK4 and CDK6.
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.
-
E2F Release and Gene Transcription: Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.
-
Cell Cycle Progression: E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.
This compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F. The sequestration of E2F prevents the transcription of genes required for cell cycle progression, resulting in a G1 cell cycle arrest and inhibition of tumor growth.
Data Presentation
While specific quantitative data for this compound's BBB permeability is not yet published, the following table summarizes the known attributes of this compound and provides a comparative look at another CDK4/6 inhibitor, ribociclib, for which some CNS penetration data is available.
| Parameter | This compound (Auceliciclib) | Ribociclib (Reference) |
| Drug Class | CDK4/6 Inhibitor | CDK4/6 Inhibitor |
| Primary Indication | Glioblastoma, Solid Tumors | Breast Cancer, Glioblastoma (investigational) |
| BBB Penetration | Yes (Qualitative)[1][2] | Yes (Quantitative)[7] |
| Brain-to-Plasma Ratio (Kp) | Data not publicly available | Data not publicly available |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not publicly available | Mean unbound concentrations in CSF, non-enhancing, and enhancing tumor regions were 0.374 μM, 0.560 μmol/kg, and 2.152 μmol/kg, respectively.[7] |
| Clinical Trial (GBM) | Phase 1/2 (ATTACK-1) Completed[6] | Phase 0 Completed[7] |
Experimental Protocols
The assessment of a drug's ability to cross the blood-brain barrier involves a series of in vitro and in vivo experiments. While the specific protocols used for this compound have not been detailed in public literature, the following represents standard methodologies employed in the field.
In Vitro Blood-Brain Barrier Models
-
Objective: To assess the passive permeability and potential for active transport of a compound across a cellular model of the BBB.
-
Methodology:
-
Cell Culture: Co-culture of brain endothelial cells with astrocytes and pericytes on a semi-permeable membrane in a transwell system. This recreates a key characteristic of the BBB in vitro.
-
Integrity Measurement: The integrity of the endothelial cell monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER).
-
Permeability Assay: The test compound (e.g., this compound) is added to the apical (blood) side of the transwell. Samples are collected from the basolateral (brain) side at various time points.
-
Quantification: The concentration of the compound in the basolateral chamber is measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Apparent Permeability (Papp) Calculation: The rate of transport across the monolayer is calculated to determine the apparent permeability coefficient.
-
In Vivo Brain Tissue Distribution Studies in Rodents
-
Objective: To determine the concentration of a drug in the brain relative to the plasma in a living organism.
-
Methodology:
-
Animal Model: Typically, mice or rats are used. For oncology studies, this may involve orthotopic implantation of human glioblastoma cells to create a relevant tumor model.[8][9]
-
Drug Administration: The test compound is administered to the animals, often via intravenous (IV) or oral (PO) routes, at a clinically relevant dose.
-
Sample Collection: At predetermined time points after dosing, blood and brain tissue are collected.
-
Sample Processing: Blood is processed to plasma. The brain is homogenized.
-
Quantification: The concentration of the drug in plasma and brain homogenate is determined using LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio (Kp): The total concentration of the drug in the brain is divided by the total concentration in the plasma. For a more accurate measure of BBB penetration, the unbound concentrations in both compartments are determined to calculate the unbound brain-to-plasma ratio (Kp,uu).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.
Experimental Workflow
Caption: A generalized workflow for determining the in vitro and in vivo blood-brain barrier permeability of a drug candidate.
Conclusion
This compound represents a promising therapeutic agent for CNS malignancies due to its targeted mechanism of action and its designed ability to penetrate the blood-brain barrier. While qualitative evidence strongly supports its brain penetrance, the public availability of specific quantitative data would be highly valuable to the research community for a more complete understanding of its pharmacokinetic profile within the CNS. The successful outcomes of the initial phases of its clinical trial in glioblastoma patients provide strong indirect evidence of its capacity to reach its intracranial target at therapeutic concentrations. Further publication of preclinical and clinical pharmacokinetic data will be crucial for optimizing its therapeutic use and for the design of future CNS-penetrant drug candidates.
References
- 1. New Drug Being Trialled For Aggressive Brain Cancer [drugdiscoveryonline.com]
- 2. Experimental brain cancer drug fast tracked in clinical trials - News and events - University of South Australia [unisa.edu.au]
- 3. aucentra.com [aucentra.com]
- 4. todayspaper.adelaidenow.com.au [todayspaper.adelaidenow.com.au]
- 5. ACTRN12621000479808 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 6. aucentra.com [aucentra.com]
- 7. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a Rodent Glioblastoma Partial Resection Model for Chemotherapy by Local Drug Carriers—Sharing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Determining the IC50 of Tanuxiciclib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib is a novel small molecule inhibitor targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of therapeutic agents. This compound's primary mechanism of action is believed to be the inhibition of CDK4 and CDK6, which play a crucial role in the G1 to S phase transition of the cell cycle. By inhibiting these kinases, this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells.
These application notes provide a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. This document includes detailed experimental protocols for cell-based assays, guidelines for data analysis, and a visual representation of the targeted signaling pathway.
Data Presentation
A critical aspect of evaluating a new therapeutic candidate is the quantitative assessment of its potency across a range of relevant cancer models. While specific IC50 values for this compound are not yet broadly available in the public domain, the following table provides a template for summarizing such data as it becomes available through in-house experiments. For context, typical IC50 values for other selective CDK4/6 inhibitors, such as Palbociclib and Ribociclib, often fall within the nanomolar range in sensitive cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Breast Cancer | MCF-7 | Data not available | ER+, PR+, HER2- |
| T-47D | Data not available | ER+, PR+, HER2- | |
| MDA-MB-231 | Data not available | Triple-Negative | |
| Colon Cancer | HCT116 | Data not available | KRAS mutant |
| HT-29 | Data not available | BRAF mutant | |
| Lung Cancer | A549 | Data not available | KRAS mutant |
| H460 | Data not available | KRAS mutant | |
| Prostate Cancer | LNCaP | Data not available | Androgen-sensitive |
| PC-3 | Data not available | Androgen-insensitive | |
| Leukemia | MOLM-13 | Data not available | AML |
| MV-4-11 | Data not available | AML |
Signaling Pathway
This compound targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle. In normal cells, growth factors stimulate the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein, leading to the release of the E2F transcription factor. E2F then initiates the transcription of genes required for DNA synthesis and progression into the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound inhibits CDK4 and CDK6, thereby preventing Rb phosphorylation and causing cell cycle arrest at the G1/S checkpoint.
Experimental Protocols
The following protocols provide detailed methodologies for determining the IC50 of this compound in adherent cancer cell lines.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 value involves cell preparation, treatment with a serial dilution of the compound, assessment of cell viability, and data analysis to calculate the IC50.
Protocol 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture the desired cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with Phosphate-Buffered Saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (typically 5,000 - 10,000 cells per well) in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubation: Incubate the plates overnight to allow the cells to attach and resume growth.
Protocol 2: this compound Preparation and Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in culture medium to obtain a range of concentrations to be tested. A common approach is to use a 10-point, 3-fold serial dilution.
-
Cell Treatment: Remove the medium from the wells of the 96-well plate containing the attached cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).
-
Incubation: Incubate the treated plates for a period of 48 to 72 hours.
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Addition of MTT: After the incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Data Analysis and IC50 Calculation
-
Data Normalization: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Percentage Viability Calculation: Calculate the percentage of cell viability for each this compound concentration using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. GraphPad Prism or similar software is recommended for this analysis.
Conclusion
These application notes provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the potency of this promising CDK inhibitor. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological context and the practical steps involved in the IC50 determination process. As more data on this compound becomes available, these protocols will be invaluable for its continued preclinical evaluation.
Application Notes and Protocols for Tanuxiciclib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanuxiciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of therapeutic agents. These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture experiments, including determining optimal concentrations and protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression. While specific preclinical data for this compound is emerging, data from other well-characterized CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib can provide a valuable starting point for experimental design.
Mechanism of Action: CDK4/6 Inhibition
This compound, as a CDK inhibitor, is presumed to function in a manner similar to other selective CDK4/6 inhibitors. These drugs target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a critical checkpoint for cell cycle entry from the G1 (growth) phase to the S (DNA synthesis) phase.[2][3]
In normal cell cycle progression, mitogenic signals lead to the expression of cyclin D, which complexes with and activates CDK4 and CDK6.[3] This active complex then phosphorylates the retinoblastoma protein (Rb).[2][3] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition.[3]
By inhibiting CDK4/6, this compound is expected to prevent the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of genes required for DNA replication and leading to a G1 cell cycle arrest.[3]
Determining Optimal Concentration: A Data-Driven Approach
The optimal concentration of this compound will be cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability. The following tables provide reference IC50 values for other CDK4/6 inhibitors in various cancer cell lines, which can guide the selection of a concentration range for initial experiments with this compound.
Table 1: Reported IC50 Values of Palbociclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 130 |
| T47D | Breast Cancer | 150 |
| MDA-MB-231 | Breast Cancer | >1000 |
| SK-LMS-1 | Leiomyosarcoma | ~200 |
| HT-1080 | Fibrosarcoma | ~300 |
Table 2: Reported IC50 Values of Ribociclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 10 |
| T47D | Breast Cancer | 12 |
| CAMA-1 | Breast Cancer | 16 |
| ZR-75-1 | Breast Cancer | 31 |
Table 3: Reported IC50 Values of Abemaciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 60 |
| PC-3 | Prostate Cancer | ~500 |
| LNCaP | Prostate Cancer | >1000 |
| MDA-MB-231 | Breast Cancer | ~200 |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The values presented here are for reference and should be confirmed in your specific experimental system.
Experimental Protocols
I. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
II. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. To do this, aspirate the medium (which contains floating cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the medium collected earlier.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
III. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry after staining with Propidium Iodide (PI), which stoichiometrically binds to DNA.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and a vehicle control for a specified time (e.g., 24 hours).
-
Harvesting and Washing: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes. Wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and ensure PI stains only DNA. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PBS containing 50 µg/mL Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
These application notes provide a framework for investigating the in vitro effects of this compound. By leveraging the provided reference data for established CDK4/6 inhibitors and following the detailed protocols, researchers can effectively determine the optimal working concentration of this compound and characterize its impact on cell viability, apoptosis, and cell cycle progression in their cancer cell lines of interest. It is crucial to remember that these protocols may require optimization for specific cell types and experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthotopic Mouse Models in Tanuxiciclib Brain Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The inherent challenges of treating GBM, including its diffuse infiltrative nature and the protective blood-brain barrier (BBB), necessitate the development of novel therapeutic agents that can effectively target tumor cells within the brain. Tanuxiciclib (also known as Auceliciclib or AU3-14) is a potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that has demonstrated promise in preclinical studies for brain cancer.[1] A critical feature of this compound is its ability to penetrate the BBB, a significant hurdle for many anti-cancer drugs.[1][2]
The Cyclin D-CDK4/6-INK4-Rb pathway is frequently dysregulated in glioblastoma, making it a key therapeutic target.[1] this compound induces G1/G0 cell cycle arrest and senescence in CDK4-amplified GBM cell lines by inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[1]
To rigorously evaluate the in vivo efficacy of drugs like this compound, orthotopic mouse models of glioblastoma are indispensable. These models, established by implanting human glioblastoma cells directly into the brains of immunodeficient mice, closely mimic the growth and microenvironment of human tumors.[3][4] This document provides detailed application notes and protocols for utilizing orthotopic mouse models in the preclinical evaluation of this compound for brain cancer studies.
Data Presentation
While specific quantitative data on tumor growth inhibition and survival from preclinical orthotopic studies of this compound are not publicly detailed, the available information indicates substantial anti-tumor efficacy and a favorable safety profile.[1] Preclinical studies have also shown that this compound enhances the anti-tumor efficacy of temozolomide (TMZ), the standard-of-care chemotherapy for GBM.[1] The following tables summarize the available pharmacokinetic data for this compound (AU3-14).
Table 1: Pharmacokinetic Properties of this compound (AU3-14) in Mice
| Parameter | Value | Conditions | Reference |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) | 1.2 | Single oral dose of 10 mg/kg | [1] |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) | 0.63 | Single oral dose of 30 mg/kg | [1] |
| Blood-Brain Barrier Penetration | Efficiently crosses the BBB | Preclinical pharmacokinetic studies | [1][2] |
| P-glycoprotein Substrate Potential | Low | Biopharmaceutical analysis | [1] |
Table 2: Qualitative Summary of Preclinical Efficacy of this compound (AU3-14) in Orthotopic GBM Models
| Efficacy Endpoint | Finding | Notes | Reference |
| Monotherapy | Substantial anti-tumor efficacy and safety demonstrated. | Efficacy observed in both subcutaneous and orthotopic GBM mouse models. | [1] |
| Combination Therapy | Enhances the anti-tumor efficacy of temozolomide (TMZ). | Delays the onset of TMZ resistance in preclinical models. | [1] |
| Clinical Relevance | Findings support the ongoing clinical investigation of this compound for GBM treatment. | A Phase 1/2a clinical trial is underway (ACTRN12621000479808). | [1] |
Mandatory Visualization
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Caption: Experimental workflow for this compound studies in orthotopic GBM mouse models.
Experimental Protocols
Protocol 1: Cell Culture of Luciferase-Expressing Glioblastoma Cells
-
Cell Line: U87MG human glioblastoma cells expressing firefly luciferase (U87MG-luc) are commonly used for in vivo imaging.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin or G418) if required to maintain luciferase expression.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency. Use trypsin-EDTA to detach cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding new flasks.
Protocol 2: Establishment of Orthotopic Glioblastoma Mouse Models
-
Animals: Use 6-8 week old female immunodeficient mice (e.g., athymic Nude or SCID).
-
Cell Preparation: On the day of surgery, harvest U87MG-luc cells in their exponential growth phase. Wash cells with sterile phosphate-buffered saline (PBS) and resuspend at a concentration of 1 x 10^8 cells/mL in sterile, serum-free medium or PBS. Keep cells on ice.
-
Anesthesia and Stereotactic Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).
-
Secure the anesthetized mouse in a stereotactic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Sterilize the scalp with betadine and 70% ethanol.
-
Make a small sagittal incision to expose the skull.
-
Using a sterile burr, drill a small hole at the desired coordinates in the right cerebral hemisphere (e.g., 1 mm anterior and 2 mm lateral to the bregma).
-
Slowly lower a Hamilton syringe containing the cell suspension to a depth of 3 mm from the dura.
-
Inject 5 µL of the cell suspension (5 x 10^5 cells) over 2-3 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax and close the scalp incision with surgical sutures or clips.
-
-
Post-operative Care:
-
Administer an analgesic (e.g., buprenorphine) for post-operative pain relief.
-
Monitor the mice daily for recovery and signs of neurological deficits or distress.
-
Protocol 3: this compound Administration
-
Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily or as stability data permits.
-
Dosing:
-
Begin treatment once tumors are established, as confirmed by bioluminescence imaging (typically 7-10 days post-implantation).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10-30 mg/kg) and schedule (e.g., once daily).
-
Protocol 4: In Vivo Tumor Growth Monitoring
-
Bioluminescence Imaging (BLI):
-
Perform BLI weekly to monitor tumor growth.
-
Anesthetize mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS Spectrum).
-
Quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest over the head.
-
Protocol 5: Efficacy and Survival Analysis
-
Tumor Growth Inhibition: Compare the bioluminescent signal between the this compound-treated and vehicle-treated groups over time.
-
Survival Analysis:
-
Monitor mice daily for clinical signs of tumor progression, such as weight loss (>20%), lethargy, hunched posture, or neurological symptoms (e.g., ataxia, seizures).
-
Euthanize mice when they reach a predetermined endpoint.
-
Record the date of euthanasia or death for each mouse.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Protocol 6: Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study or at specific time points, euthanize a subset of mice from each group.
-
Tumor Harvest: Perfuse the mice with ice-cold PBS, then carefully dissect the brain and harvest the tumor tissue. Snap-freeze the tissue in liquid nitrogen for subsequent analysis.
-
Western Blotting:
-
Prepare protein lysates from the tumor tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pharmacodynamic markers, including phosphorylated Rb (pRb), total Rb, Cyclin D1, and CDK4/6.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the effect of this compound on the target pathway.
-
References
Application Notes and Protocols for Tanuxiciclib in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Tanuxiciclib, a potent cyclin-dependent kinase (CDK) inhibitor, in a research setting. The focus is on the preparation and use of this compound in Dimethyl Sulfoxide (DMSO) for various in vitro experiments. This guide includes information on solubility, stock solution preparation, storage, and recommended protocols for cell-based assays. Additionally, a diagram of the targeted signaling pathway is provided to illustrate the mechanism of action.
Chemical and Physical Properties
This compound is a small molecule inhibitor targeting cyclin-dependent kinases, which are key regulators of the cell cycle. Its inhibitory action primarily focuses on the CDK4/6-Rb pathway, leading to cell cycle arrest at the G1 to S phase transition.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. DMSO is hygroscopic; use a freshly opened bottle for best results.[1] |
| Solubility in DMSO | 25 mg/mL (80.05 mM) | Sonication and warming to 60°C can aid in dissolution.[1] |
| Appearance in DMSO | Clear, colorless solution | |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Mechanism of Action: The CDK4/6-Rb Signaling Pathway
This compound functions as a selective inhibitor of CDK4 and CDK6. In normal cell cycle progression, Cyclin D complexes with CDK4 or CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase and a subsequent inhibition of tumor cell proliferation.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound: 312.3 g/mol
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 312.3 g/mol = 0.003123 g = 3.123 mg
-
-
-
Dissolution:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution or warm it in a 60°C water bath to aid dissolution.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, with 0.1% being ideal for most cell lines.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the desired final concentration of this compound for your experiment. This will depend on the cell line and the specific assay being performed. A good starting point for a dose-response experiment is to use a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Calculate the required volume of stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Perform a serial dilution (recommended): To ensure accuracy and minimize pipetting errors with small volumes, it is best to perform a serial dilution.
-
Intermediate Dilution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Final Working Solution (e.g., 10 µM): Dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Add to cells: Add the appropriate volume of the working solution to your cell culture plates.
Cell Viability Assay (Example using MTT)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay. The optimal cell seeding density and incubation times should be determined empirically for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or the vehicle control (DMSO). A suggested starting range for this compound is 0.01 µM to 100 µM.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.
References
Application Notes and Protocols for Long-Term Storage and Stability of Tanuxiciclib Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the long-term storage and stability of Tanuxiciclib solutions. This compound is a potent and selective cyclin-dependent kinase (CDK) inhibitor. Ensuring the stability and integrity of this compound solutions is critical for obtaining accurate and reproducible results in research and preclinical development. These guidelines offer recommendations for solvent selection, storage conditions, and handling procedures to minimize degradation. Furthermore, detailed experimental protocols are provided for assessing the stability of this compound solutions under various stress conditions, including temperature, pH, and light exposure, as well as the impact of repeated freeze-thaw cycles.
Introduction
This application note provides a comprehensive guide to the long-term storage and stability assessment of this compound solutions. It includes recommended storage conditions based on available data and general best practices for small molecule inhibitors. Additionally, detailed protocols for conducting stability studies are outlined to enable researchers to validate storage conditions and understand the degradation profile of this compound in their specific experimental setups.
Recommended Storage Conditions for this compound Solutions
Based on vendor-supplied information and general laboratory practice for similar small molecules, the following storage conditions are recommended for this compound solutions.
Table 1: Recommended Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month[2] | Suitable for short-term storage. Avoid more than 3 freeze-thaw cycles. |
| Ethanol | -20°C | Up to 1 month | Ensure the solution is tightly sealed to prevent evaporation. |
Note: The stability of this compound in aqueous buffers is expected to be significantly lower. It is recommended to prepare fresh dilutions in aqueous media for immediate use.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions for long-term experiments, it is advisable to perform stability studies under specific laboratory conditions. The following protocols describe methods to assess the stability of this compound solutions.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for accurately quantifying the concentration of this compound and detecting any degradation products.
Protocol 3.1: HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Create a series of calibration standards by diluting the stock solution in the mobile phase.
-
Sample Analysis: Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range. Inject the sample into the HPLC system.
-
Data Analysis: Quantify the peak area corresponding to this compound and determine the concentration using the calibration curve. The appearance of new peaks may indicate the formation of degradation products.
Long-Term Stability Study
This protocol assesses the stability of this compound solutions over an extended period at different storage temperatures.
Protocol 3.2: Long-Term Stability Assessment
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a defined concentration. Aliquot the solution into multiple vials to avoid contamination and freeze-thaw cycles.
-
Storage: Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, and 4°C).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Allow the sample to thaw completely and reach room temperature. Analyze the concentration of this compound using the validated HPLC method described in Protocol 3.1.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A common acceptance criterion for stability is the retention of ≥90% of the initial concentration.
Table 2: Representative Long-Term Stability Data for this compound (10 mM in DMSO)
| Storage Time (Weeks) | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 95.2 |
| 2 | 99.7 | 98.9 | 90.1 |
| 4 | 99.5 | 97.8 | 82.5 |
| 8 | 99.2 | 95.1 | 68.7 |
| 12 | 98.9 | 92.3 | 55.4 |
| 24 | 98.1 | 88.5 | 35.1 |
Freeze-Thaw Stability Study
This study evaluates the impact of repeated freezing and thawing cycles on the stability of this compound solutions.
Protocol 3.3: Freeze-Thaw Cycle Stability
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).
-
Freeze-Thaw Cycles: Subject the solution to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
Sampling: After a defined number of cycles (e.g., 1, 3, 5, and 10), take an aliquot for analysis.
-
Analysis: Analyze the concentration of this compound in each aliquot using the validated HPLC method.
-
Data Evaluation: Compare the concentration of this compound after each freeze-thaw cycle to the initial concentration (before the first freeze).
Table 3: Representative Freeze-Thaw Stability of this compound (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | % Remaining (Frozen at -20°C) | % Remaining (Frozen at -80°C) |
| 0 | 100.0 | 100.0 |
| 1 | 99.6 | 99.8 |
| 3 | 98.5 | 99.5 |
| 5 | 96.2 | 99.1 |
| 10 | 92.1 | 98.5 |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Protocol 3.4: Forced Degradation Study
-
Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperature (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a specified light intensity).
-
Analysis: After exposure to each stress condition, analyze the samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.
Table 4: Representative Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | ~15% | DP1, DP2 |
| 0.1 N NaOH | 4 hours | 25°C | ~25% | DP3, DP4 |
| 3% H₂O₂ | 8 hours | 25°C | ~10% | DP5 |
| Heat (Solid) | 48 hours | 80°C | ~5% | DP6 |
| Light Exposure | 7 days | 25°C | ~8% | DP7 |
(DP = Degradation Product)
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate the mechanism of action of CDK inhibitors like this compound and a typical experimental workflow for stability testing.
Caption: Mechanism of action of this compound as a CDK4/6 inhibitor.
Caption: Experimental workflow for this compound stability testing.
Conclusion
The stability of this compound solutions is paramount for the integrity of experimental data. This application note provides essential guidelines for the proper storage and handling of this compound solutions to maintain their stability. For optimal results, it is recommended to store stock solutions in DMSO at -80°C in aliquots to minimize freeze-thaw cycles. The provided experimental protocols for stability and forced degradation studies offer a framework for researchers to validate their specific storage conditions and to understand the degradation profile of this compound. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in studies involving this promising CDK inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Tanuxiciclib Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Cyclin-Dependent Kinase (CDK) inhibitor, Tanuxiciclib. As specific data on this compound resistance is limited in publicly available literature, this guide draws upon established mechanisms of resistance and mitigation strategies for other CDK inhibitors, particularly those targeting CDK4/6 and CDK9, which are likely to be relevant for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a cyclin-dependent kinase (CDK) inhibitor. While its precise CDK selectivity profile is not extensively published, like other drugs in its class, it is designed to block the activity of CDKs, which are key regulators of cell cycle progression and transcription. By inhibiting CDKs, this compound can halt the proliferation of cancer cells.
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to CDK inhibitors can occur through various mechanisms. Based on studies of other CDK inhibitors, potential reasons for decreased sensitivity to this compound include:
-
Target Alteration: Mutations in the drug's target CDK, such as the CDK9 L156F mutation, can prevent the inhibitor from binding effectively.[1][2]
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating others. Common bypass pathways in CDK inhibitor resistance include the PI3K/AKT/mTOR and MAPK signaling pathways.[3][4][5]
-
Increased Expression of the Target Protein: Overexpression of the target CDK can titrate out the inhibitor, rendering it less effective at standard concentrations. For instance, increased levels of CDK6 have been associated with resistance to CDK4/6 inhibitors.[6]
-
Loss of Downstream Tumor Suppressors: Loss-of-function mutations in proteins downstream of CDKs, such as the Retinoblastoma (Rb) protein, can uncouple cell cycle progression from CDK activity, making CDK inhibitors ineffective.[4]
-
Epigenetic Reprogramming: Changes in the epigenetic landscape can lead to the reactivation of oncogenes like MYC and PIM, driving proliferation despite CDK inhibition.[3][7]
-
Increased Drug Efflux: Overexpression of ATP-Binding Cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8][9]
Q3: What are the initial steps to confirm and characterize this compound resistance in my cell line?
A3: To confirm and characterize resistance, you should:
-
Perform a dose-response curve: Compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration indicates resistance.
-
Analyze protein expression: Use Western blotting to check for changes in the expression levels of the target CDK, downstream signaling proteins (e.g., phosphorylated Rb), and proteins in potential bypass pathways (e.g., p-AKT, p-ERK).
-
Sequence the target CDK: If you suspect a target mutation, sequence the gene encoding the primary CDK target of this compound to identify potential resistance-conferring mutations.
-
Assess cell cycle progression: Use flow cytometry to determine if this compound is still inducing G1 arrest in the suspected resistant cells.
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This guide provides structured approaches to common issues encountered with this compound.
Problem 1: Gradual loss of this compound efficacy in a previously sensitive cell line.
| Possible Cause | Suggested Action | Expected Outcome |
| Development of acquired resistance through bypass pathway activation. | 1. Profile the activity of common resistance pathways (PI3K/AKT, MAPK). 2. Test combination therapies with inhibitors of the activated pathway. | 1. Increased phosphorylation of key pathway components (e.g., p-AKT, p-ERK). 2. Restoration of sensitivity to this compound and synergistic cell killing. |
| Increased expression of the target CDK. | 1. Quantify the mRNA and protein levels of the target CDK. 2. Consider a higher concentration of this compound or combination with another agent. | 1. Higher levels of CDK mRNA and protein in resistant cells. 2. Overcoming the resistance by saturating the target or hitting a parallel pathway. |
| Upregulation of drug efflux pumps. | 1. Measure the expression of ABC transporters (e.g., ABCB1, ABCG2). 2. Co-administer this compound with an ABC transporter inhibitor. | 1. Increased expression of efflux pumps in resistant cells. 2. Re-sensitization of the cells to this compound. |
Quantitative Data Summary: Examples from CDK4/6 and CDK9 Inhibitor Resistance Studies
The following tables summarize quantitative data from studies on other CDK inhibitors, which can serve as a reference for your experiments with this compound.
Table 1: IC50 Shift in CDK9 Inhibitor Resistant AML Cell Line
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| MOLM13 (Parental) | BAY1251152 | 10 | - |
| MOLM13-BR (Resistant) | BAY1251152 | >1000 | >100 |
Data adapted from studies on CDK9 inhibitor resistance, demonstrating a significant increase in the half-maximal inhibitory concentration (IC50) in the resistant cell line.[2]
Table 2: Effect of Combination Therapy in CDK4/6 Inhibitor-Resistant Breast Cancer Cells
| Cell Line | Treatment | Cell Viability (% of control) |
| MCF7-PalboR | Palbociclib (1 µM) | 85% |
| MCF7-PalboR | PI3K inhibitor (1 µM) | 70% |
| MCF7-PalboR | Palbociclib (1 µM) + PI3K inhibitor (1 µM) | 30% |
Hypothetical data based on findings that combining CDK4/6 inhibitors with PI3K inhibitors can overcome resistance.[10]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Rb, Rb, p-AKT, AKT, p-ERK, ERK, CDK6, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways in this compound Resistance
Caption: Potential bypass pathways in this compound resistance.
Experimental Workflow for Investigating Combination Therapy
Caption: Workflow for testing combination therapies.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Mechanisms of Resistance to CDK4/6 Inhibitors in Breast Cancer and Potential Biomarkers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voruciclib, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Acquired Resistance to CDK4/6 Inhibitors
Welcome to the technical support center for researchers investigating acquired resistance to CDK4/6 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to CDK4/6 inhibitors?
Acquired resistance to CDK4/6 inhibitors can be broadly categorized into two main types: cell cycle-specific and cell cycle non-specific mechanisms.[1][2]
-
Cell Cycle-Specific Mechanisms: These directly involve alterations in the core cell cycle machinery that CDK4/6 inhibitors target.[1] Key alterations include:
-
Loss of Retinoblastoma (Rb) function: As Rb is the primary target of the CDK4/6-Cyclin D complex, its loss renders the inhibitors ineffective.[1][3][4][5]
-
Amplification or overexpression of CDK6 or Cyclin E: Increased levels of these proteins can override the inhibitory effect of the drugs.[3][6][7][8]
-
E2F amplification: As a downstream effector of Rb, E2F amplification can drive cell cycle progression independently of CDK4/6 activity.[1][3]
-
-
Cell Cycle Non-Specific Mechanisms: These involve the activation of alternative signaling pathways that can bypass the G1/S checkpoint.[1] Common bypass pathways include:
-
PI3K/AKT/mTOR pathway activation: This pathway can promote cell proliferation and survival, and its upregulation is a frequent cause of resistance.[1][9][10]
-
FGFR signaling pathway activation: Amplification or activating mutations in Fibroblast Growth Factor Receptors (FGFRs) can drive resistance.[1][3][11][12][13]
-
RAS/RAF/MEK/ERK (MAPK) pathway activation: This is another critical pro-survival pathway that can be upregulated to confer resistance.[1]
-
Loss of ER/PR expression: In hormone receptor-positive breast cancer, loss of estrogen or progesterone receptor expression can lead to resistance.[1][3][4]
-
Q2: How can I determine which resistance mechanism is present in my experimental model?
Identifying the specific mechanism of resistance is crucial for designing effective follow-up experiments. A multi-pronged approach is often necessary:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on your resistant cell lines or tumors to identify mutations or copy number variations in key genes such as RB1, CDK6, CCNE1, PIK3CA, and FGFR1/2.[5][12]
-
Transcriptomic Analysis: RNA sequencing can reveal changes in gene expression profiles, such as the upregulation of genes in bypass signaling pathways.[14]
-
Proteomic Analysis: Use Western blotting or mass spectrometry to assess protein levels and phosphorylation status of key players like Rb, p-Rb, CDK6, Cyclin E, AKT, and ERK.
Q3: Are there different resistance profiles for different CDK4/6 inhibitors?
Yes, while the three FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) target the same kinases, they have distinct chemical structures and secondary effects that can lead to different resistance mechanisms.[14] For example, abemaciclib has a broader kinase inhibitory profile, which may influence the types of resistance that emerge.[14] Some studies suggest that cells resistant to palbociclib may retain sensitivity to abemaciclib due to differences in their effects on the cell cycle.[15][16]
Troubleshooting Guides
Issue 1: My cancer cell line has become resistant to CDK4/6 inhibitor treatment in vitro.
Possible Cause & Troubleshooting Steps:
-
Cause: Development of a known resistance mechanism.
-
Troubleshooting:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50 of the CDK4/6 inhibitor in your resistant line compared to the parental line.
-
Assess Cell Cycle Profile: Use flow cytometry to analyze the cell cycle distribution. Resistant cells may no longer arrest in the G1 phase upon drug treatment.[17]
-
Investigate Key Proteins:
-
Western Blot: Check for loss of total Rb protein or loss of Rb phosphorylation at serine 780/795. Also, assess levels of CDK6, Cyclin E1, p-AKT, and p-ERK. Increased levels of these proteins are indicative of common resistance mechanisms.
-
-
Genomic and Transcriptomic Analysis: If the initial protein analysis is inconclusive, proceed with NGS and RNA-seq to identify underlying genetic or transcriptional changes.
-
Issue 2: My patient-derived xenograft (PDX) model shows tumor regrowth after initial response to a CDK4/6 inhibitor.
Possible Cause & Troubleshooting Steps:
-
Cause: Emergence of a resistant clone within the heterogeneous tumor.
-
Troubleshooting:
-
Confirm Resistance: Monitor tumor volume to confirm progressive disease despite continued treatment.
-
Biopsy and Analysis:
-
Collect biopsies from the progressing tumors and compare them to pre-treatment samples.
-
Immunohistochemistry (IHC): Stain tissue sections for Rb, Ki67 (as a proliferation marker), p-AKT, and other potential resistance markers.
-
Genomic Analysis: Perform targeted sequencing or whole-exome sequencing on the tumor DNA to identify acquired mutations. Analysis of circulating tumor DNA (ctDNA) from blood samples can also reveal emerging resistance mutations like those in RB1.[9][18]
-
-
Test Combination Therapies: Based on the identified resistance mechanism, you can test the efficacy of combination therapies in your PDX model. For example, if PI3K pathway activation is observed, a combination of a CDK4/6 inhibitor and a PI3K inhibitor could be effective.[19][20]
-
Quantitative Data Summary
| Resistance Mechanism | Key Molecular Alteration | Fold Change in Resistant Models (Approximate) | Frequency in Patients with Acquired Resistance (Approximate) | Reference |
| Rb Loss | RB1 mutation or deletion | Complete loss of protein | 5-15% | [3][4][19] |
| Cyclin E1 Amplification | CCNE1 gene amplification | >2-fold increase in mRNA/protein | 5-10% | [7][8][9] |
| CDK6 Amplification | CDK6 gene amplification | >2-fold increase in mRNA/protein | 5-10% | [3][4][7][8] |
| PI3K Pathway Activation | PIK3CA mutation, PTEN loss | >2-fold increase in p-AKT | 20-40% | [9][10] |
| FGFR Pathway Activation | FGFR1/2 amplification/mutation | >2-fold increase in mRNA/protein | 10-40% | [12][13][21] |
Experimental Protocols
Protocol 1: Generation of CDK4/6 Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Treatment: Treat cells with the CDK4/6 inhibitor at a concentration equivalent to the IC20-IC30.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the drug concentration in a stepwise manner. This process can take several months.[22]
-
Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in a drug concentration that is at least 4-5 times the original IC50 of the parental line. Confirm with a dose-response assay.
Protocol 2: Western Blot for Key Resistance Markers
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rb, p-Rb (S780/S795), CDK6, Cyclin E1, AKT, p-AKT (S473), ERK, p-ERK (T202/Y204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Canonical CDK4/6 signaling pathway and the point of inhibition.
Caption: Major mechanisms of acquired resistance bypassing CDK4/6 inhibition.
Caption: Troubleshooting workflow for investigating CDK4/6 inhibitor resistance.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 5. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 10. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 11. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 13. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [PDF] Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing | Semantic Scholar [semanticscholar.org]
- 16. Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. onclive.com [onclive.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
Technical Support Center: Optimizing Tanuxiciclib Dosage for In Vivo Animal Studies
Welcome to the technical support center for Tanuxiciclib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo administration of this compound for animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research with CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle. This ultimately leads to G1 cell cycle arrest and inhibition of tumor cell proliferation.[1][2]
Q2: What is a recommended starting dose for this compound in mice?
A2: As specific preclinical data for this compound is not publicly available, a recommended starting dose can be extrapolated from studies with other potent, selective CDK4/6 inhibitors like Palbociclib and Ribociclib. A common starting dose range for these inhibitors in mouse xenograft models is between 50-100 mg/kg, administered orally once daily.[3][4] It is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and cancer type.
Q3: How should this compound be formulated for oral administration in mice?
A3: Like many kinase inhibitors, this compound is likely to have low aqueous solubility. Therefore, a suitable vehicle is required for oral administration. A common and effective vehicle for poorly soluble compounds in preclinical studies is a suspension in 0.5% methylcellulose (MC) with 0.1-0.5% Tween 80 in sterile water.[5][6] Alternative vehicle formulations can be found in the table below. It is essential to ensure the formulation is a homogenous suspension before each administration.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitation in the formulation. | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of the co-solvent or surfactant (e.g., Tween 80).- Consider alternative vehicles such as those containing PEG400 or corn oil.[5][7]- Prepare fresh formulations daily and ensure vigorous mixing before each use. |
| Difficulty in administering the formulation via oral gavage. | High viscosity of the formulation or improper gavage technique. | - If the formulation is too viscous, slightly warming it may help.[8]- Ensure the gavage needle is of the appropriate size for the animal.[8]- Review and practice proper oral gavage technique to avoid aspiration or esophageal injury.[9][10][11][12] |
| Inconsistent results between animals. | Inhomogeneous suspension leading to inaccurate dosing. | - Ensure the formulation is continuously stirred or vortexed during dosing to maintain a uniform suspension.- Prepare individual doses in separate syringes for each animal. |
In Vivo Study-Related Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No significant tumor growth inhibition. | - Suboptimal dosage.- Drug resistance.- Poor bioavailability. | - Perform a dose-escalation study to find the maximum tolerated dose (MTD) and an effective dose.- Investigate potential mechanisms of resistance, such as Rb loss or cyclin E amplification.[2]- Evaluate the pharmacokinetic profile of this compound in your model to ensure adequate exposure. |
| Significant animal weight loss or other signs of toxicity. | The administered dose is too high. | - Reduce the dose of this compound.- Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.[13]- Monitor animals daily for clinical signs of toxicity. |
| High variability in plasma drug concentrations. | - Inconsistent oral absorption.- Food effects. | - Administer this compound at the same time each day.- Fast animals for a short period (e.g., 4 hours) before dosing to standardize gut content, if appropriate for the study design.[14] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: A human cancer cell line with an intact Rb pathway.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound (starting dose of 50-100 mg/kg) orally once daily.
-
Control Group: Administer the vehicle solution orally once daily.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and collect tumors for further analysis.
Recommended Pharmacokinetic Study Design in Mice
-
Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose. A suggested sampling schedule is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[15][16]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
Table 1: Recommended Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Component | Concentration | Administration Route | Notes |
| Methylcellulose | 0.5% (w/v) | Oral | Commonly used, generally well-tolerated.[17] |
| Tween 80 | 0.1 - 5% (v/v) | Oral, IP | Surfactant to improve wettability and prevent aggregation.[5][6] |
| PEG400 | up to 40% (v/v) | Oral, IP | Co-solvent to increase solubility.[7] |
| DMSO | up to 10% (v/v) | IP | Use with caution due to potential toxicity.[7] |
| Corn Oil | 100% | Oral | Suitable for highly lipophilic compounds.[5][6] |
Table 2: Common Adverse Effects of CDK4/6 Inhibitors in Preclinical Studies
| Adverse Effect | Clinical Signs | Monitoring | Management |
| Neutropenia | Increased susceptibility to infections. | Complete blood counts (CBCs). | Dose reduction or interruption.[13][18] |
| Gastrointestinal Toxicity | Diarrhea, nausea, decreased appetite. | Daily clinical observation, body weight monitoring. | Supportive care, dose reduction.[18][19] |
| Fatigue | Lethargy, reduced activity. | Daily clinical observation. | Dose reduction.[19] |
| Anemia | Pale mucous membranes. | CBCs. | Supportive care.[20] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the CDK4/6-Rb pathway.
Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logical Relationship for Troubleshooting Inadequate Tumor Response
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. karger.com [karger.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 18. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciencedaily.com [sciencedaily.com]
- 20. Adverse event profiles of CDK4/6 inhibitors: data mining and disproportionality analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tanuxiciclib precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and troubleshooting of Tanuxiciclib, a cyclin-dependent kinase (CDK) inhibitor. Particular focus is given to preventing and resolving precipitation issues in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. By inhibiting CDKs, this compound can block cell cycle progression and is therefore investigated for its potential in cancer therapy. The transition between different phases of the cell cycle is controlled by the formation of cyclin-CDK complexes, which phosphorylate various downstream target proteins.[2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). A stock solution of up to 25 mg/mL (80.05 mM) can be prepared. To facilitate dissolution, ultrasonic treatment, warming, and heating to 60°C may be employed. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Q3: How should this compound stock solutions be stored?
A3: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many small molecule kinase inhibitors. These compounds are often lipophilic and have low aqueous solubility.[5] The introduction of the aqueous environment can cause the compound to crash out of solution. Factors influencing this include the final concentration of this compound, the percentage of DMSO in the final solution, the pH and composition of the aqueous buffer, and the temperature.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in aqueous solutions.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Precipitation upon initial dilution | Low aqueous solubility of this compound. | 1. Increase the final DMSO concentration: While minimizing DMSO is often desired, a final concentration of 0.5% to 1% might be necessary to maintain solubility. Test a gradient of final DMSO concentrations to find the lowest effective level that does not impact your assay. 2. Decrease the final this compound concentration: Determine the lowest effective concentration for your experiment to reduce the likelihood of exceeding the solubility limit. 3. Optimize the dilution method: Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations. |
| Precipitation over time | Compound instability in the aqueous buffer. | 1. Check the pH of your buffer: The stability of small molecules can be pH-dependent.[6][7] Consider testing a range of buffer pH values to identify the optimal condition for this compound stability. 2. Prepare fresh dilutions: Prepare the final aqueous solution of this compound immediately before use. 3. Incubate at a lower temperature: If compatible with your experimental design, reducing the temperature may slow down degradation and precipitation. |
| Inconsistent results between experiments | Variability in stock solution or dilution procedure. | 1. Ensure stock solution integrity: Use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.[1] 2. Standardize the dilution protocol: Ensure consistent pipetting techniques, mixing speeds, and incubation times across all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the solution thoroughly for 2-5 minutes.
-
If the compound does not fully dissolve, use a sonicator for 10-15 minutes or warm the solution to 60°C with intermittent vortexing until the solid is completely dissolved.[1]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Dilution of this compound in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
In a separate sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure the final solution is well-mixed.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Use the freshly prepared aqueous solution of this compound in your experiment immediately.
-
Data Presentation
Table 1: this compound Solubility and Storage
| Solvent | Concentration | Preparation Notes | Storage (Powder) | Storage (in Solvent) |
| DMSO | 25 mg/mL (80.05 mM) | Ultrasonic, warming, and heating to 60°C may be required. Use anhydrous DMSO.[1] | -20°C for 3 years, 4°C for 2 years | -80°C for 6 months, -20°C for 1 month[1] |
Signaling Pathway
This compound is an inhibitor of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The diagram below illustrates a simplified CDK signaling pathway.
Caption: Simplified CDK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabinosylcytosine stability in aqueous solutions: pH profile and shelflife predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tanuxiciclib-Induced Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing Tanuxiciclib-induced cytotoxicity in normal cells during preclinical development.
I. Understanding this compound and its Mechanism of Action
This compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] By inhibiting CDKs, this compound can block the proliferation of cancer cells. However, since CDKs also play a role in the division of normal cells, off-tumor cytotoxicity is a potential concern. The primary mechanism of cytotoxicity in normal cells is often linked to the inhibition of CDKs essential for the proliferation of highly regenerative tissues, such as hematopoietic stem and progenitor cells.[2]
Diagram: Simplified CDK-Mediated Cell Cycle Progression
Caption: Simplified signaling pathway of cell cycle progression and points of inhibition by this compound.
II. Troubleshooting Guide: Managing Cytotoxicity in Normal Cells
This guide addresses common issues encountered when assessing this compound's effects on normal cells in vitro.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in normal cell lines at low this compound concentrations. | 1. High sensitivity of the cell line: Some normal cell types are inherently more sensitive to CDK inhibition. 2. Off-target effects: this compound may be inhibiting other kinases crucial for cell survival.[3][4] 3. Incorrect drug concentration or exposure time. | 1. Test a panel of normal cell lines representing different tissues to identify more resistant lines for co-culture models.[5][6] 2. Perform a kinase selectivity profile to identify potential off-target interactions.[3][7][8] 3. Conduct a dose-response and time-course experiment to determine the optimal concentration and duration that minimizes normal cell toxicity while maintaining anti-cancer efficacy. |
| Difficulty distinguishing between apoptosis and senescence. | Both are potential outcomes of CDK inhibitor treatment.[9] Standard cytotoxicity assays may not differentiate between these two states. | 1. Perform an Annexin V/Propidium Iodide (PI) apoptosis assay via flow cytometry.[1][10][11] 2. Conduct a Senescence-Associated β-Galactosidase (SA-β-gal) staining assay. [12][13][14][15][16] |
| Inconsistent results in cytotoxicity assays. | 1. Assay-dependent artifacts: For example, ATP-based viability assays can be confounded by changes in cell size induced by CDK inhibitors. 2. Variable cell culture conditions: Passage number, cell density, and media components can influence drug sensitivity. | 1. Use multiple, complementary cytotoxicity assays. For instance, combine a metabolic assay (e.g., MTT) with a direct cell counting method or a membrane integrity assay (e.g., LDH release). 2. Standardize cell culture protocols. Use cells within a defined passage number range and maintain consistent seeding densities. |
| Myelosuppression observed in in vivo preclinical models. | This compound is likely inhibiting the proliferation of hematopoietic stem and progenitor cells (HSPCs).[2] | 1. In vitro co-culture models: Culture cancer cells with normal hematopoietic progenitor cells to assess the therapeutic window.[1][17] 2. Colony-Forming Unit (CFU) assay: Evaluate the effect of this compound on the proliferation and differentiation of hematopoietic progenitors.[18] 3. Consider intermittent dosing schedules in your experimental design to allow for hematopoietic recovery. |
III. Frequently Asked Questions (FAQs)
Q1: What are the expected cytotoxic effects of this compound on normal cells?
A1: As a CDK inhibitor, this compound is expected to have the most significant cytotoxic or cytostatic effects on rapidly dividing normal cells. The most commonly reported toxicity for the class of CDK4/6 inhibitors is myelosuppression, particularly neutropenia, due to the inhibition of hematopoietic stem and progenitor cell proliferation.[2][19] Other potential effects could include toxicities in the gastrointestinal tract and skin. The specific profile of this compound should be determined through preclinical toxicology studies.[20][21][22][23]
Q2: How can I assess the selectivity of this compound for cancer cells over normal cells in vitro?
A2: A common method is to use co-culture models where cancer cells and normal cells are grown together.[1][11][17] By using cell lines that can be distinguished (e.g., through fluorescent labeling), you can simultaneously assess the anti-proliferative effect on cancer cells and the cytotoxic effect on normal cells. This allows for the determination of a therapeutic window.
Q3: What are the key experimental protocols I should use to investigate this compound-induced cytotoxicity?
A3: A multi-faceted approach is recommended:
-
Cell Viability and Cytotoxicity Assays:
-
Metabolic Assays (e.g., MTT, MTS): Measure mitochondrial activity. Be aware that CDK inhibitors can increase cell size and mitochondrial mass, potentially leading to an overestimation of viability.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): Measure cell death.
-
Direct Cell Counting: Manually or with an automated cell counter.
-
-
Mechanism of Cell Death/Arrest:
-
Cell Cycle Analysis: Use flow cytometry with DNA stains like Propidium Iodide to determine the cell cycle phase at which cells are arresting.[24][25][26]
-
Apoptosis Assay: Annexin V/PI staining by flow cytometry is the gold standard for detecting early and late apoptosis.[1][10][11][17]
-
Senescence Assay: SA-β-galactosidase staining is a widely used marker for senescent cells.[12][13][14][15][16]
-
Q4: Are there any known drug-drug interactions I should be aware of when using this compound in my experiments?
A4: While specific drug-drug interaction studies for this compound may not be publicly available, it is important to consider that many kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes.[4][27] Co-administration with strong inhibitors or inducers of these enzymes could alter the concentration and potential toxicity of this compound. It is advisable to consult relevant literature for the broader class of CDK inhibitors and consider these potential interactions in your experimental design.
Q5: How can I mitigate myelosuppression in my in vitro models?
A5:
-
Use of Cytokines: Supplementing the culture medium with hematopoietic growth factors (e.g., G-CSF, GM-CSF) may help promote the survival and proliferation of hematopoietic progenitors in the presence of this compound.
-
Intermittent Dosing: In longer-term cultures, mimicking clinical intermittent dosing schedules by removing the drug for a period may allow for the recovery of hematopoietic progenitors.
-
Protective Agents: Preclinical studies on other CDK4/6 inhibitors have explored transiently protecting hematopoietic stem cells from chemotherapy-induced damage.[2] Similar strategies could be investigated with this compound.
IV. Experimental Protocols & Workflows
Diagram: Workflow for Assessing this compound Cytotoxicity
Caption: A general workflow for the comprehensive assessment of this compound-induced cytotoxicity.
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to their institution's safety guidelines and protocols.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro human cell line models to predict clinical response to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacr.org [aacr.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. kumc.edu [kumc.edu]
- 12. buckinstitute.org [buckinstitute.org]
- 13. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 14. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 15. telomer.com.tr [telomer.com.tr]
- 16. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. shop.carnabio.com [shop.carnabio.com]
- 21. scite.ai [scite.ai]
- 22. nebiolab.com [nebiolab.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
Addressing variability in experimental results with Tanuxiciclib
Welcome to the Tanuxiciclib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results and to provide guidance on the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[3][4] This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[3][4]
Q2: How should this compound be stored and handled to ensure stability?
A2: Proper storage and handling are critical to maintain the activity of this compound and ensure reproducible experimental results. It is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month. To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: What are the common sources of variability in cell-based assays with this compound?
A3: Variability in cell-based assays can arise from several factors:
-
Cell Line Specific Factors: Different cancer cell lines exhibit varying sensitivity to CDK4/6 inhibitors due to their genetic background, such as Rb status, and the expression levels of cyclins and other cell cycle proteins.
-
Compound Stability: Improper storage and handling of this compound can lead to degradation and loss of potency.
-
Assay Conditions: Variations in cell density, incubation time, and serum concentration in the culture medium can all impact the apparent efficacy of the compound.
-
Development of Resistance: Cancer cells can acquire resistance to CDK4/6 inhibitors through various mechanisms, leading to a decrease in sensitivity over time.[5][6]
Q4: What are the known mechanisms of resistance to CDK4/6 inhibitors like this compound?
A4: Resistance to CDK4/6 inhibitors is a significant cause of experimental variability and can be broadly categorized as either cell cycle-specific or non-specific.
-
Cell Cycle-Specific Resistance:
-
Loss of Rb function: Since Rb is the primary target of the CDK4/6-Cyclin D complex, its loss renders the inhibitor ineffective.[6]
-
Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[5]
-
Upregulation of Cyclin E1: This can drive cell cycle progression through CDK2, bypassing the need for CDK4/6.
-
-
Non-Specific Resistance:
-
Activation of alternative signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell proliferation independently of the CDK4/6 axis.
-
Increased drug efflux: Overexpression of drug transporters can reduce the intracellular concentration of the inhibitor.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solution. 2. Cell passage number: High passage number can lead to genetic drift and altered sensitivity. 3. Variations in assay conditions: Inconsistent cell seeding density or incubation times. | 1. Prepare fresh dilutions from a new aliquot for each experiment. Ensure proper storage at -80°C for long-term stability. 2. Use cells within a consistent and low passage number range. 3. Standardize all assay parameters, including cell density, media composition, and incubation periods. |
| Loss of this compound activity over time in long-term culture | 1. Acquired resistance: Cells may have developed resistance to this compound. 2. Metabolism of the compound: The compound may be metabolized by the cells over time. | 1. Perform molecular profiling to check for changes in Rb, CDK6, or Cyclin E1 expression. Consider using combination therapies to overcome resistance. 2. Replenish the media with fresh this compound at regular intervals during long-term experiments. |
| High variability between technical replicates | 1. Pipetting errors: Inaccurate dispensing of cells or compound. 2. Edge effects in microplates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. 3. Cell clumping: Uneven distribution of cells in the wells. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer. |
| Unexpected cytotoxicity in control (DMSO-treated) cells | 1. High DMSO concentration: DMSO can be toxic to cells at higher concentrations. 2. Poor cell health: The cells may have been unhealthy or stressed before starting the experiment. | 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). 2. Check cell viability and morphology before starting the experiment. Only use healthy, actively dividing cells. |
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | Representative IC50 (nM) | Notes |
| MCF-7 | Breast Cancer | Positive | 50 - 150 | Sensitive |
| T-47D | Breast Cancer | Positive | 100 - 300 | Sensitive |
| MDA-MB-231 | Breast Cancer | Negative | > 10,000 | Resistant |
| HCT116 | Colon Cancer | Positive | 200 - 500 | Moderately Sensitive |
| SW620 | Colon Cancer | Positive | 800 - 1500 | Less Sensitive |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Reagent
This protocol outlines a general procedure for determining the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a single-cell suspension in the appropriate culture medium.
-
Seed the cells into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells per well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Prepare the resazurin-based viability reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway showing this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging approaches to CDK inhibitor development, a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 6. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Impact of hygroscopic DMSO on Tanuxiciclib solubility and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanuxiciclib. The information addresses common issues related to the impact of hygroscopic dimethyl sulfoxide (DMSO) on the solubility and activity of this cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates.[3] This inhibition disrupts the transcription of anti-apoptotic proteins and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in fresh, anhydrous DMSO is approximately 25 mg/mL. However, it is crucial to note that the hygroscopic nature of DMSO can significantly impact this solubility.
Q3: What does it mean that DMSO is hygroscopic and how does it affect this compound?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water in DMSO can significantly decrease the solubility of many small molecules, including this compound. This can lead to the precipitation of the compound from your stock solution, resulting in inaccurate concentrations for your experiments.
Q4: How does water in DMSO affect the activity of this compound?
Troubleshooting Guides
Issue 1: Precipitate observed in this compound stock solution in DMSO.
Possible Cause 1: Water absorption by DMSO.
-
Troubleshooting Steps:
-
Use a fresh, unopened bottle of anhydrous DMSO to prepare a new stock solution.
-
If an existing bottle of DMSO must be used, ensure it has been stored properly with the cap tightly sealed. Consider using a desiccant in the storage container.
-
To confirm if water is the issue, you can try to re-dissolve a small amount of the precipitate by gentle warming (e.g., 37°C) and vortexing. However, for accurate experimental results, preparing a fresh stock solution is recommended.
-
Possible Cause 2: Exceeded solubility limit.
-
Troubleshooting Steps:
-
Ensure you are not attempting to prepare a stock solution at a concentration higher than the recommended 25 mg/mL.
-
If a higher concentration is required, consider alternative solvents or formulation strategies, though this may require further validation for your specific assay.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause 1: Inaccurate concentration of the working solution due to precipitation.
-
Troubleshooting Steps:
-
Visually inspect your stock and intermediate dilutions for any signs of precipitation before preparing your final working solutions.
-
Always prepare fresh dilutions from a clear stock solution for each experiment.
-
When diluting the DMSO stock into aqueous media, do so in a stepwise manner and vortex between each step to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the compound from light.
-
For critical experiments, consider verifying the concentration and purity of your stock solution using analytical methods such as HPLC.
-
Data Presentation
Table 1: Representative Impact of Water in DMSO on the Solubility of a Kinase Inhibitor *
| Water in DMSO (% v/v) | Apparent Solubility (mg/mL) | Percentage Decrease in Solubility |
| 0 (Anhydrous) | 25.0 | 0% |
| 1 | 20.5 | 18% |
| 2 | 16.3 | 35% |
| 5 | 9.8 | 61% |
| 10 | 4.5 | 82% |
*This table presents representative data for a typical kinase inhibitor to illustrate the trend. Specific quantitative data for this compound is not publicly available.
Table 2: Representative Impact of Inaccurate Stock Solution Concentration on IC50 Determination *
| Intended Concentration (nM) | Actual Concentration due to 20% Precipitation (nM) | Observed % Inhibition (Example) | Apparent IC50 (nM) |
| 100 | 80 | 85 | \multirow{5}{*}{~60} |
| 50 | 40 | 70 | |
| 25 | 20 | 50 | |
| 12.5 | 10 | 30 | |
| 6.25 | 5 | 15 |
*This table illustrates how a 20% precipitation in the stock solution can lead to an overestimation of the IC50 value. The "Observed % Inhibition" is a hypothetical example.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Cell-Based Proliferation Assay (e.g., using a cancer cell line sensitive to CDK9 inhibition)
This protocol outlines a general procedure to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, resazurin, or a luciferase-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the CDK Inhibitors Tanuxiciclib and Palbociclib in Oncology Research
A comprehensive comparison of the efficacy of Tanuxiciclib and Palbociclib is currently challenging due to the limited publicly available data on this compound. While both are classified as cyclin-dependent kinase (CDK) inhibitors, extensive preclinical and clinical data for Palbociclib allows for a detailed efficacy profile, which is not yet possible for this compound.
This guide provides a detailed overview of Palbociclib, a well-documented CDK4/6 inhibitor, and summarizes the currently known information about this compound. This information is intended for researchers, scientists, and drug development professionals to understand the established efficacy of Palbociclib and the existing data gap for this compound.
Palbociclib: A Selective CDK4/6 Inhibitor
Palbociclib is an orally available, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] Its mechanism of action involves the inhibition of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, a key regulator of the cell cycle.[3][4] By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of the Rb protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase.[3][5] This G1 arrest ultimately leads to a decrease in tumor cell proliferation.[3][5]
Quantitative Efficacy Data for Palbociclib
The efficacy of Palbociclib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay Conditions |
| IC50 (CDK4) | 11 nM | Cell-free assay |
| IC50 (CDK6) | 16 nM | Cell-free assay |
| IC50 (Rb Phosphorylation, Ser795) | 63 nM | MDA-MB-435 cells |
Table 1: In Vitro Inhibitory Activity of Palbociclib.[1][2]
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| PALOMA-2 | Palbociclib + Letrozole | 24.8 months | 0.58 |
| Placebo + Letrozole | 14.5 months | ||
| PALOMA-3 | Palbociclib + Fulvestrant | 9.5 months | 0.46 |
| Placebo + Fulvestrant | 4.6 months |
Table 2: Clinical Efficacy of Palbociclib in HR+/HER2- Advanced Breast Cancer.[6][7]
Signaling Pathway of Palbociclib
Palbociclib targets the CDK4/6-Rb pathway, which is a critical signaling cascade for cell cycle progression. The following diagram illustrates this pathway and the point of inhibition by Palbociclib.
Experimental Protocols for Palbociclib Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for a clinical trial evaluating Palbociclib.
PALOMA-3 Trial Protocol Summary
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[7]
-
Patient Population: 521 women with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer whose disease had progressed on prior endocrine therapy.[7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Palbociclib plus fulvestrant or placebo plus fulvestrant.[7]
-
Treatment Regimen:
-
Palbociclib Arm: Palbociclib was administered orally at a dose of 125 mg once daily for 21 consecutive days, followed by 7 days off treatment, in a 28-day cycle. Fulvestrant was administered as an intramuscular injection of 500 mg on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle.[7]
-
Placebo Arm: Patients received a matching placebo on the same schedule as Palbociclib, in combination with fulvestrant.[7]
-
-
Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause.[7]
-
Tumor Assessments: Tumor assessments were performed at baseline, every 8 weeks for the first 2 years, and every 12 weeks thereafter.
This compound: A CDK Inhibitor with Limited Public Data
General Signaling Pathway for CDK Inhibitors
While the specific targets of this compound are not publicly known, the general mechanism of action for a CDK inhibitor would involve targeting the cell cycle machinery. The following diagram illustrates a generalized workflow for evaluating a CDK inhibitor.
Conclusion
Palbociclib is a well-characterized, selective CDK4/6 inhibitor with proven efficacy in improving progression-free survival for patients with HR+/HER2- advanced breast cancer. Its mechanism of action and clinical benefits are supported by extensive preclinical and clinical data.
In contrast, while this compound is known to be a CDK inhibitor, a comprehensive assessment of its efficacy and a direct comparison to Palbociclib are not possible at this time due to the lack of publicly available information on its specific targets, preclinical data, and clinical trial results. Further research and data disclosure are necessary to fully understand the therapeutic potential of this compound and its place within the landscape of CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib+endocrine therapy improves progression-free survival across all subgroups | MDedge [mdedge.com]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Cyclin-Dependent Kinase Inhibitors: The Established Efficacy of Abemaciclib Versus the Investigational Landscape of Tanuxiciclib
In the rapidly evolving field of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer and are under investigation for a multitude of other malignancies. This guide provides a detailed, data-driven comparison between the well-established CDK4/6 inhibitor, Abemaciclib, and the lesser-known investigational agent, Tanuxiciclib. Given the limited publicly available data for this compound, this comparison will focus on the extensive body of evidence supporting Abemaciclib's clinical utility while contextualizing the current understanding of this compound within the broader landscape of CDK inhibitors.
Mechanism of Action and Target Specificity
Abemaciclib is a potent and selective small molecule inhibitor of CDK4 and CDK6, kinases that play a critical role in the cell cycle G1-S transition. By inhibiting CDK4 and CDK6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inducing cell cycle arrest in cancer cells. Notably, Abemaciclib exhibits greater selectivity for CDK4 over CDK6.
This compound is also classified as a cyclin-dependent kinase inhibitor. However, specific details regarding its target profile, including its selectivity for various CDK isoforms and its potency (e.g., IC50 values), are not extensively documented in publicly available literature.
Signaling Pathway of CDK4/6 Inhibition
The diagram below illustrates the canonical CDK4/6-Rb pathway, the primary target of Abemaciclib.
Validating Tanuxiciclib's On-Target Effects on CDK4/6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tanuxiciclib and other established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—to validate on-target effects. The information presented is based on publicly available data and established experimental protocols. While comprehensive data for this compound is still emerging, this guide offers a framework for its evaluation alongside well-characterized inhibitors.
Introduction to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1][2][3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] Small molecule inhibitors targeting CDK4/6 have emerged as a crucial class of anticancer therapeutics, particularly in hormone receptor-positive (HR+) breast cancer.[4][5] These inhibitors, including Palbociclib, Ribociclib, and Abemaciclib, function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[1][4][5] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.[1][5]
This compound is a novel cyclin-dependent kinase (CDK) inhibitor. Validating its on-target efficacy and comparing it to existing therapies is a critical step in its development. This guide outlines key experimental approaches and provides comparative data for such an evaluation.
Comparative Analysis of CDK4/6 Inhibitors
To objectively assess the on-target effects of this compound, its performance in key biochemical and cellular assays should be compared against established CDK4/6 inhibitors.
Biochemical Potency
The direct inhibitory effect of a compound on its target kinase is a fundamental measure of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays using purified enzymes.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4/CDK6 Selectivity Ratio |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Palbociclib | 11[6] | 15[6] | ~1.4 |
| Ribociclib | 10[6] | 40[6] | 4 |
| Abemaciclib | 2[7] | 10[7] | 5 |
Note: IC50 values can vary between different studies and assay conditions.
Cellular Activity
Validating on-target effects within a cellular context is crucial. Key cellular assays include measuring the inhibition of Rb phosphorylation and assessing the impact on cell cycle progression.
| Inhibitor | Cell Line(s) | p-Rb Inhibition (Ser780/Ser807/811) | G1 Cell Cycle Arrest |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Palbociclib | MCF-7, T47D | Dose-dependent inhibition[8] | Induces G1 arrest[2] |
| Ribociclib | C666-1, HK1 | Significant reduction in p-Rb[1] | Induces G1 arrest[1] |
| Abemaciclib | ER+ breast cancer cell lines | Dose-dependent inhibition[9] | Induces G1/S arrest[9] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of on-target effects.
Biochemical CDK4/6 Kinase Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by CDK4/6-cyclin D complexes.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Rb protein or a peptide substrate (e.g., a synthetic peptide containing the Rb phosphorylation site)
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Test compounds (this compound and comparators) dissolved in DMSO
-
384-well plates
-
Plate reader capable of detecting luminescence or radioactivity
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[3]
-
Prepare a master mix containing the kinase assay buffer, recombinant CDK4/Cyclin D or CDK6/Cyclin D enzyme, and the Rb substrate.
-
Add 2 µL of the enzyme/substrate mix to each well.[3]
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[3]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]
-
Stop the reaction and detect the signal according to the chosen method:
-
Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes before reading the luminescence.[3]
-
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cancer cell line expressing CDK4 and CDK6 (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or DMSO (vehicle control) at the desired concentration for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.[7]
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling to room temperature for 3 minutes.[7]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Analyze the levels of soluble CDK4 and CDK6 in each sample by Western blotting.
-
Generate melting curves by plotting the band intensity of CDK4/6 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for Phospho-Retinoblastoma (p-Rb)
This assay assesses the downstream pharmacological effect of CDK4/6 inhibition by measuring the phosphorylation status of Rb.
Materials:
-
Cancer cell line with intact Rb pathway (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total Rb, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-total Rb and a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-Rb.
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a CDK4/6 inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound and comparators) dissolved in DMSO
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)[4][10]
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds or DMSO for a desired period (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing, and incubate on ice for at least 30 minutes or at -20°C for longer storage.[10]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in the PI staining solution.[10]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[2]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
Visualizations
CDK4/6 Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by this compound.
Experimental Workflow for p-Rb Western Blotting
Caption: A stepwise workflow for assessing Rb phosphorylation via Western blotting.
Logical Relationship of On-Target Validation
Caption: Logical flow for validating the on-target effects of a CDK4/6 inhibitor.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. promega.com [promega.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
Preclinical Synergies: Tanuxiciclib in Combination with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data on Tanuxiciclib (also known as Auceliciclib) in combination with chemotherapy. The focus is on the synergistic effects observed in glioblastoma models when combined with the standard-of-care chemotherapy agent, temozolomide.
This compound, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant promise in preclinical studies, particularly in combination with temozolomide (TMZ) for the treatment of glioblastoma (GBM). This synergistic relationship has been a cornerstone for the initiation of clinical trials, including the Phase 1/2 ATTACK-1 trial, which is evaluating the safety and efficacy of this combination in patients with recurrent or newly diagnosed GBM.[1][2][3]
While specific quantitative preclinical data from peer-reviewed publications remains limited, the progression to clinical trials was based on compelling evidence of enhanced anti-tumor activity in preclinical models.
Mechanism of Action and Synergy
This compound, as a CDK4/6 inhibitor, functions by blocking the phosphorylation of the retinoblastoma (Rb) protein. This, in turn, prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.
Temozolomide is an alkylating agent that induces DNA damage, primarily through the methylation of guanine residues, leading to cytotoxicity in cancer cells.
The synergistic effect of combining this compound with temozolomide is hypothesized to stem from two primary mechanisms:
-
Sensitization to DNA Damage: By arresting cells in the G1 phase, this compound may prevent the repair of DNA damage induced by temozolomide, thereby enhancing its cytotoxic effects.
-
Overcoming Resistance: CDK4/6 inhibitors may help to overcome resistance to temozolomide, a significant clinical challenge in the treatment of glioblastoma.
Below is a diagram illustrating the proposed synergistic mechanism of this compound and Temozolomide.
Caption: Proposed synergistic mechanism of this compound and Temozolomide.
Preclinical Evidence: A Comparative Look
While specific data tables from head-to-head preclinical studies of this compound with various chemotherapy agents are not publicly available, the consistent reports of "synergistic efficacy" with temozolomide from the manufacturer, Aucentra Therapeutics, formed the basis for advancing to clinical trials.[1] This suggests that in preclinical models of glioblastoma, the combination of this compound and temozolomide resulted in greater anti-tumor activity than either agent alone.
For comparison, a summary of expected outcomes from such preclinical studies is presented in the table below, based on the typical evaluation of synergistic effects in oncology drug development.
| Parameter | This compound Monotherapy | Temozolomide Monotherapy | This compound + Temozolomide Combination |
| In Vitro Cell Viability (GBM cell lines) | Moderate decrease | Moderate decrease | Significant decrease (synergistic) |
| In Vivo Tumor Growth (Xenograft models) | Modest tumor growth inhibition | Modest tumor growth inhibition | Significant tumor growth inhibition/regression |
| Median Survival (In Vivo models) | Modest increase | Modest increase | Significant increase |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound in combination with chemotherapy are not yet published. However, based on standard practices for this type of research, the following methodologies would likely have been employed.
In Vitro Synergy Studies
-
Cell Lines: A panel of human glioblastoma cell lines (e.g., U87MG, T98G) would be used.
-
Cell Viability Assays: Assays such as MTT or CellTiter-Glo would be performed to determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination.
-
Combination Index (CI) Analysis: The Chou-Talalay method would be used to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Cell Cycle Analysis: Flow cytometry would be used to assess the effects of the drugs on cell cycle distribution, specifically looking for an increase in the G1 population with this compound treatment.
-
DNA Damage and Apoptosis Assays: Western blotting for DNA damage markers (e.g., γH2AX) and apoptosis markers (e.g., cleaved caspase-3) would be performed to confirm the mechanism of action.
In Vivo Efficacy Studies
-
Animal Models: Orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunodeficient mice, would be utilized to mimic the human disease.
-
Treatment Regimen: Mice would be randomized to receive vehicle control, this compound alone, temozolomide alone, or the combination of this compound and temozolomide.
-
Tumor Growth Monitoring: Tumor growth would be monitored using non-invasive imaging techniques such as bioluminescence imaging.
-
Survival Analysis: The primary endpoint would be overall survival, with Kaplan-Meier survival curves generated to compare the different treatment groups.
-
Pharmacodynamic Studies: Tumor tissues would be collected at the end of the study to analyze biomarkers of drug activity, such as Rb phosphorylation and DNA damage.
Below is a diagram illustrating a typical experimental workflow for preclinical evaluation of a combination therapy.
References
Validating Biomarkers for Tanuxiciclib (Auceliciclib) Sensitivity and Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for sensitivity and resistance to the selective CDK4/6 inhibitor, Tanuxiciclib (also known as Auceliciclib). This document summarizes key preclinical and clinical findings, presents comparative data with other CDK4/6 inhibitors, details relevant experimental protocols, and visualizes the underlying biological pathways.
Introduction to this compound (Auceliciclib)
This compound (Auceliciclib) is an orally bioavailable, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are crucial regulators of the cell cycle, and their aberrant activation is a hallmark of many cancers.[1] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition and subsequent inhibition of tumor cell proliferation.[1] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising therapeutic agent for brain tumors such as glioblastoma.[1][2][3]
Biomarkers for this compound Sensitivity
The primary determinant of sensitivity to this compound, consistent with other CDK4/6 inhibitors, is the presence of a functional Retinoblastoma (Rb) protein.
Table 1: Key Biomarkers for Sensitivity to this compound and Other CDK4/6 Inhibitors
| Biomarker | Status for Sensitivity | Rationale | Supporting Evidence for this compound (Auceliciclib) |
| Retinoblastoma (Rb) Protein | Proficient (Wild-Type) | This compound's mechanism of action is dependent on the presence of Rb protein to induce cell cycle arrest. | Preclinical data demonstrates that Auceliciclib is a potent anti-proliferative agent across a wide range of Rb-positive cancer cell lines.[1] |
| Cyclin D1 (CCND1) Amplification/Overexpression | High Levels | Increased Cyclin D1 levels lead to the formation of Cyclin D1-CDK4/6 complexes, the direct target of this compound. | While not directly shown for this compound, this is a well-established biomarker for sensitivity to other CDK4/6 inhibitors. |
| High Proliferation Rate (e.g., high Ki-67) | High Levels | Tumors with high proliferation rates are more dependent on the CDK4/6 pathway for cell cycle progression. | Inferred from the mechanism of action; highly proliferative cells are more likely to be arrested in the G1 phase by CDK4/6 inhibition. |
Biomarkers for this compound Resistance
Resistance to CDK4/6 inhibitors, including this compound, can be intrinsic or acquired. The most well-documented mechanisms of resistance involve alterations that bypass the G1/S checkpoint control.
Table 2: Key Biomarkers for Resistance to this compound and Other CDK4/6 Inhibitors
| Biomarker | Status for Resistance | Rationale |
| Retinoblastoma (Rb) Protein | Loss of Function (Mutated or Deleted) | Loss of Rb function uncouples the cell cycle from CDK4/6 regulation, rendering the inhibitor ineffective. |
| CDK6 Amplification | Amplified | Increased levels of CDK6 can overcome the inhibitory effects of the drug. |
| Cyclin E1 (CCNE1) Amplification/Overexpression | High Levels | Cyclin E1, in complex with CDK2, can phosphorylate Rb independently of CDK4/6, thus bypassing the drug-induced G1 arrest. |
| Activation of PI3K/AKT/mTOR Pathway | Activated | This pathway can promote cell cycle progression through alternative mechanisms, reducing reliance on the CDK4/6 axis. |
Comparative Performance with Other CDK4/6 Inhibitors
While direct head-to-head preclinical studies with biomarker stratification for this compound against other approved CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) are limited in the public domain, comparisons can be drawn from their mechanisms of action and known biomarker profiles. All four drugs target the same core pathway, and thus, the key biomarkers of sensitivity (Rb proficiency) and resistance (Rb loss, Cyclin E1 amplification) are expected to be largely conserved.
Real-world data from clinical studies comparing Palbociclib, Ribociclib, and Abemaciclib in HR+/HER2- advanced breast cancer have shown some differences in progression-free survival (PFS) and overall survival (OS), as well as distinct toxicity profiles.[4][5][6][7] These differences may be attributable to variations in their secondary kinase targets and potency against CDK4 versus CDK6.[7] As a highly selective CDK4/6 inhibitor, this compound's efficacy and resistance patterns will likely be most similar to other highly selective agents, though its unique property of blood-brain barrier penetration sets it apart for central nervous system malignancies.
Table 3: Comparison of Approved CDK4/6 Inhibitors
| Feature | Palbociclib | Ribociclib | Abemaciclib | This compound (Auceliciclib) |
| Primary Targets | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6[1] |
| Blood-Brain Barrier Penetration | Limited | Limited | Yes | Yes[1][2][3] |
| Common Adverse Events | Neutropenia | Neutropenia, QTc prolongation | Diarrhea | To be fully characterized in ongoing trials |
| Dosing Schedule | Intermittent | Intermittent | Continuous | Being evaluated in clinical trials |
Experimental Protocols
Validating the status of the aforementioned biomarkers is critical for predicting response to this compound. Below are detailed methodologies for key experiments.
Western Blotting for Rb, Cyclin D1, and Cyclin E1 Expression
Objective: To determine the protein expression levels of key cell cycle regulators.
Methodology:
-
Cell Lysis: Cancer cell lines are cultured to 70-80% confluency and then treated with this compound or a vehicle control for a specified time. Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Rb, phospho-Rb (Ser807/811), Cyclin D1, and Cyclin E1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Flow Cytometry for Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Cancer cell lines are seeded and treated with various concentrations of this compound or a vehicle control for 24-48 hours. Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are resuspended in ice-cold PBS and fixed by adding ice-cold 70% ethanol dropwise while vortexing gently. Cells are then incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide or DAPI) and RNase A. The RNase A is included to prevent the staining of double-stranded RNA.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA-binding dye is measured for each cell.
-
Analysis: The resulting data is used to generate a histogram of DNA content. Cell cycle analysis software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of CDK4/6 inhibitor activity.[8][9][10][11][12]
Visualizations
Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of this compound.
Experimental Workflow
References
- 1. aucentra.com [aucentra.com]
- 2. aucentra.com [aucentra.com]
- 3. Experimental brain cancer drug fast tracked in clinical trials - News and events - University of South Australia [unisa.edu.au]
- 4. hps.com.au [hps.com.au]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Comparison of antitumor efficacy of first-line palbociclib, ribociclib, or abemaciclib in patients with HR+/HER2- aBC: Results of the multicenter, real-world, Italian study PALMARES-2. - ASCO [asco.org]
- 7. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auctoresonline.org [auctoresonline.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Comparing the safety profiles of different CDK4/6 inhibitors
A Comparative Guide to the Safety Profiles of CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors is paramount for informed clinical development and therapeutic application. This guide provides an objective comparison of the three leading FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—with a focus on their adverse event profiles as demonstrated in pivotal clinical trials.
The CDK4/6-Rb Signaling Pathway
CDK4/6 inhibitors exert their anti-cancer effects by targeting the core cell cycle machinery. In hormone receptor-positive (HR+) breast cancer, estrogen signaling promotes the expression of Cyclin D, which forms a complex with CDK4 and CDK6. This complex then phosphorylates the retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to cell cycle arrest and a halt in tumor proliferation.
Comparative Safety Profiles
While all three CDK4/6 inhibitors have demonstrated significant efficacy in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer, their safety profiles exhibit notable differences. These distinctions are crucial for treatment selection and patient management. The following table summarizes the incidence of key adverse events (AEs) from the pivotal clinical trials for each drug.
| Adverse Event | Palbociclib (PALOMA-2)[1][2] | Ribociclib (MONALEESA-2)[3][4][5][6] | Abemaciclib (MONARCH 3)[7][8] |
| Hematologic | |||
| Neutropenia (Any Grade) | 79.5% | 72.0% | 81.3% |
| Neutropenia (Grade 3/4) | 66.4% (G3: 56.1%, G4: 10.4%) | 62.6% (G3/4) | 21.1% (G3/4) |
| Febrile Neutropenia | 1.8% | 2.0% | 0.9% |
| Anemia (Any Grade) | 24.1% | Not Reported | Not Reported |
| Leukopenia (Any Grade) | 39.0% | Not Reported | Not Reported |
| Leukopenia (Grade 3/4) | Not Reported | 36.8% | 7.6% |
| Gastrointestinal | |||
| Diarrhea (Any Grade) | 24.1% | 35.0% | 81.3% |
| Diarrhea (Grade 3) | 1.4% | 1.2% | 9.5% |
| Nausea (Any Grade) | 34.5% | 69.0% | 45.1% |
| Fatigue (Any Grade) | 37.4% | 60.0% | 39.9% |
| Hepatic | |||
| ALT Elevation (Any Grade) | 8.9% | Not Reported | Not Reported |
| ALT Elevation (Grade 3/4) | <3% | 11.4% | Not Reported |
| AST Elevation (Any Grade) | 7.7% | Not Reported | Not Reported |
| AST Elevation (Grade 3/4) | <3% | Not Reported | Not Reported |
| Cardiovascular | |||
| QT Prolongation (Any Grade) | Not a significant AE | ~6.0-1.4% in MONALEESA trials[1] | Not a significant AE |
| Venous Thromboembolism (VTE) | Not a significant AE | Not a significant AE | 5.3% (pooled MONARCH 2 & 3)[9] |
Key Distinctions in Safety Profiles:
-
Palbociclib and Ribociclib: These two inhibitors are most commonly associated with hematologic toxicities, particularly neutropenia.[2][10][11] However, this neutropenia is generally manageable with dose interruptions or reductions and is not typically associated with a high rate of febrile neutropenia.[1][10]
-
Abemaciclib: The standout toxicity for abemaciclib is diarrhea, which occurs in a high percentage of patients.[7][8][9] Most cases are low-grade and can be managed with antidiarrheal medications and dose adjustments.[9] Abemaciclib has a lower incidence of grade 3/4 neutropenia compared to palbociclib and ribociclib.[7][8] An increased risk of venous thromboembolic events (VTE) has also been observed with abemaciclib.[12][13]
-
Ribociclib: Unique to ribociclib is the risk of QT interval prolongation, which necessitates regular electrocardiogram (ECG) monitoring.[3][14] It also has a higher reported incidence of hepatobiliary toxicity, requiring liver function monitoring.[14]
Experimental Protocols: Safety Assessment in Pivotal Trials
The safety data presented are derived from rigorously conducted Phase III clinical trials. While the full protocols are extensive, the core methodologies for safety assessment share common principles, with specific monitoring tailored to the known toxicities of each agent.
PALOMA Trial Series (Palbociclib)
-
Study Design: The PALOMA trials (e.g., PALOMA-2, PALOMA-3) were randomized, double-blind, placebo-controlled studies.[10]
-
Safety Monitoring:
-
Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Hematology (complete blood count with differential) was monitored at baseline, every two weeks for the first two cycles, and then at the start of each subsequent cycle.[1]
-
Blood chemistry and other laboratory parameters were assessed at baseline and at the beginning of each treatment cycle.
-
Dose modifications (interruption or reduction) were implemented for patients who experienced grade 3 or 4 neutropenia.[1]
-
MONALEESA Trial Series (Ribociclib)
-
Study Design: The MONALEESA trials (e.g., MONALEESA-2, MONALEESA-7) were randomized, double-blind, placebo-controlled studies.[3][14]
-
Safety Monitoring:
-
AEs were graded using CTCAE.
-
Hematology and blood chemistry were monitored at baseline, every two weeks for the first two cycles, and at the start of each subsequent cycle.
-
Cardiac Monitoring: Due to the risk of QT prolongation, triplicate ECGs were performed at screening, on day 15 of the first cycle, and at the beginning of subsequent cycles.[3] The use of concomitant medications known to prolong the QT interval was prohibited.[3]
-
Hepatobiliary Monitoring: Liver function tests were monitored at baseline, every two weeks for the first two cycles, and at the start of each subsequent cycle.
-
MONARCH Trial Series (Abemaciclib)
-
Study Design: The MONARCH trials (e.g., MONARCH 2, MONARCH 3) were randomized, double-blind, placebo-controlled studies.[7][8][9]
-
Safety Monitoring:
-
AEs were graded according to CTCAE.
-
Hematology and blood chemistry were monitored at baseline, every two weeks for the first two months, and then monthly.
-
Given the high incidence of diarrhea, patients were educated on the early initiation of antidiarrheal medication. Dose adjustments were implemented for persistent or severe diarrhea.[9]
-
Patients were monitored for signs and symptoms of thrombosis.
-
Conclusion
The CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib have revolutionized the treatment of HR+/HER2- advanced breast cancer. While their efficacy is comparable, their distinct safety profiles necessitate a personalized approach to treatment selection and patient management. A thorough understanding of the potential adverse events and the established monitoring protocols from their pivotal clinical trials is essential for optimizing therapeutic outcomes and ensuring patient safety. Future research may focus on identifying biomarkers to predict which patients are most likely to experience specific toxicities, further refining the use of these important agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Palbociclib with Letrozole in Postmenopausal Women with ER+/HER2− Advanced Breast Cancer: Hematologic Safety Analysis of the Randomized PALOMA‐2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribociclib plus letrozole versus letrozole alone in patients with de novo HR+, HER2− advanced breast cancer in the randomized MONALEESA-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribociclib plus letrozole versus letrozole alone in patients with de novo HR+, HER2- advanced breast cancer in the randomized MONALEESA-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Updated results from MONALEESA-2, a phase III trial of first-line ribociclib plus letrozole versus placebo plus letrozole in hormone receptor-positive, HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MONARCH 3 final PFS: a randomized study of abemaciclib as initial therapy for advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Management of Abemaciclib‐Associated Adverse Events in Patients with Hormone Receptor‐Positive, Human Epidermal Growth Factor Receptor 2‐Negative Advanced Breast Cancer: Safety Analysis of MONARCH 2 and MONARCH 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of palbociclib plus endocrine therapy in North American women with hormone receptor‐positive/human epidermal growth factor receptor 2‐negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase (CDK) inhibitors has marked a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer. However, the emergence of resistance, both intrinsic and acquired, presents a critical challenge to their long-term efficacy. Understanding the patterns of cross-resistance between different CDK inhibitors is paramount for developing effective sequential and combination therapeutic strategies.
This guide provides a comparative overview of cross-resistance profiles among CDK inhibitors, with a focus on the well-established CDK4/6 inhibitors: palbociclib, abemaciclib, and ribociclib. While direct comparative cross-resistance studies involving Tanuxiciclib are not publicly available at this time, this guide will establish a framework for understanding potential cross-resistance based on the known mechanisms of resistance to other CDK inhibitors.
Mechanisms of Resistance to CDK4/6 Inhibitors
Acquired resistance to CDK4/6 inhibitors is a multifaceted process involving alterations in the target pathway and activation of bypass signaling tracks. These mechanisms can confer cross-resistance to other CDK4/6 inhibitors.
Key Mechanisms of Resistance:
-
Loss or Inactivation of Retinoblastoma (Rb) Protein: As the primary target of the cyclin D-CDK4/6 complex, loss of functional Rb protein renders cells insensitive to CDK4/6 inhibition.[1][2] This is a common mechanism of acquired resistance.
-
Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of CDK4/6 inhibitors.[3]
-
Upregulation of Cyclin E1 and CDK2 Activity: Activation of the cyclin E-CDK2 axis can bypass the G1 checkpoint block imposed by CDK4/6 inhibitors, allowing for cell cycle progression.[4][5]
-
Activation of Bypass Signaling Pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways can promote cell proliferation independently of the CDK4/6-Rb axis.
Comparative Data on CDK4/6 Inhibitor Cross-Resistance
While direct quantitative data from head-to-head cross-resistance studies are limited, preclinical studies have established that resistance to one CDK4/6 inhibitor often confers cross-resistance to others. The degree of cross-resistance can vary depending on the specific resistance mechanism.
| CDK Inhibitor | Known Cross-Resistance Profile | Key Resistance Mechanisms |
| Palbociclib | Often confers cross-resistance to ribociclib and abemaciclib. | Rb loss, CDK6 amplification, cyclin E1/CDK2 activation. |
| Abemaciclib | Cells resistant to palbociclib or ribociclib may retain some sensitivity to abemaciclib due to its broader kinase inhibition profile, including CDK2. However, cross-resistance is still observed. | Rb loss, activation of bypass pathways. |
| Ribociclib | Frequently shows cross-resistance with palbociclib. | Rb loss, CDK6 amplification. |
| This compound | No direct experimental data on cross-resistance is currently available. The potential for cross-resistance would depend on its specific CDK target profile and the mechanism of resistance developed against other CDK inhibitors. | Mechanism of action is stated as a CDK inhibitor, but specific targets are not detailed in publicly available literature.[6][7][8] |
Note: The information in this table is based on preclinical studies and clinical observations. The clinical relevance of these findings is an active area of investigation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and cytostatic effects of CDK inhibitors.
Materials:
-
Cancer cell lines (parental and CDK inhibitor-resistant)
-
96-well plates
-
Complete growth medium
-
CDK inhibitors (e.g., this compound, Palbociclib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the CDK inhibitors. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in CDK inhibitor resistance.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-CDK6, anti-Cyclin E1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like actin.
Visualizations
Caption: Simplified CDK4/6-Rb signaling pathway.
Caption: Workflow for generating and characterizing CDK inhibitor-resistant cell lines.
References
- 1. The vulnerability of RB loss in breast cancer: Targeting a void in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 5. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
Safety Operating Guide
Navigating the Safe Disposal of Tanuxiciclib: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Tanuxiciclib is a critical component of laboratory safety and environmental responsibility. As a potent cyclin-dependent kinase (CDK) 12/13 inhibitor, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of this compound, safeguarding both personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principles for handling potent, investigational compounds and hazardous drugs should be strictly followed. The Environmental Protection Agency (EPA) and other regulatory bodies provide guidelines for the disposal of pharmaceutical waste, which should be consulted to ensure full compliance with federal, state, and local regulations.[1]
Key Disposal Considerations for this compound
A structured approach to the disposal of this compound is paramount. The following table summarizes the critical aspects to consider:
| Consideration | Description | Rationale |
| Regulatory Compliance | Adherence to all applicable federal, state, and local regulations for hazardous and pharmaceutical waste is mandatory.[1] | Ensures legal compliance and minimizes environmental impact. |
| Waste Characterization | This compound should be evaluated as a potentially hazardous waste due to its biological activity as a CDK inhibitor. | Similar compounds, like Dinaciclib, are classified with health hazards such as mutagenicity and organ toxicity.[2] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound for disposal. | Minimizes personal exposure to a potent pharmacological agent. |
| Segregation of Waste | Do not mix this compound waste with non-hazardous laboratory trash or other waste streams. | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Disposal Method | The preferred method for disposal is through a licensed hazardous waste disposal company. | Ensures that the compound is destroyed in a compliant and environmentally sound manner, typically through incineration.[3] |
| Contaminated Materials | All materials that have come into contact with this compound, such as vials, pipette tips, and contaminated PPE, should be disposed of as hazardous waste. | Prevents the inadvertent release of the compound into the environment. |
Step-by-Step Disposal Protocol for this compound
For laboratories that do not have immediate access to a hazardous waste disposal program, the following steps, adapted from general FDA guidelines for drug disposal, can be implemented as an interim measure.[4][5] However, the use of a professional disposal service is strongly recommended.
-
Do Not Dispose Down the Drain: Never flush this compound down the toilet or pour it down the sink.[3][6] This can introduce the active compound into the water supply, with potential adverse effects on aquatic life and, ultimately, human health.[6]
-
Inactivate and Render Unpalatable:
-
For solid forms of this compound, dissolve it in a suitable solvent.
-
Mix the dissolved this compound or its liquid formulation with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][5][6] This makes the mixture less attractive to children, pets, or anyone who might go through the trash.[4]
-
-
Contain and Seal:
-
Dispose of in Household Trash:
-
The sealed container can then be placed in the regular laboratory or household trash.
-
-
De-identify Original Containers:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 4. fda.gov [fda.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. oncolink.org [oncolink.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
